2-Bromo-4-(trifluoromethyl)aniline
Description
Significance of Halogenated Anilines in Advanced Organic Synthesis
Halogenated anilines are a cornerstone of advanced organic synthesis. The presence of a halogen atom on the aromatic ring provides a reactive "handle" for a multitude of chemical transformations. Aryl halides, including halogenated anilines, are indispensable building blocks for forming new carbon-carbon and carbon-heteroatom bonds through powerful methods like Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. These reactions are fundamental to constructing the complex molecular architectures found in many pharmaceuticals, agrochemicals, and materials. ketonepharma.com
The aniline (B41778) functional group itself is highly activating, which can make selective halogenation challenging, often leading to multiple substitutions. orgsyn.org Therefore, the development of methods for the regioselective synthesis of specific halogenated anilines is a significant area of research, as these precisely substituted intermediates are highly sought after for targeted synthesis. orgsyn.org
Rationale for Focused Investigation of 2-Bromo-4-(trifluoromethyl)aniline
The focused investigation of this compound stems from the unique and complementary properties of its constituent functional groups. The trifluoromethyl (-CF3) group, a bioisostere for chlorine, is highly electronegative and lipophilic. mdpi.com Its incorporation into organic molecules can dramatically influence their physicochemical and biological properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.com This makes the -CF3 group a highly desirable feature in the design of modern drugs and agrochemicals.
The bromine atom at the 2-position provides a specific site for further chemical modification. It is a versatile leaving group in nucleophilic substitution reactions and a key participant in various metal-catalyzed cross-coupling reactions. The specific arrangement of the amino, bromo, and trifluoromethyl groups on the aniline ring makes this compound a distinct and valuable intermediate. It serves as a precursor for synthesizing other complex organic compounds, such as 2-Amino-5-trifluoromethylbenzonitrile and 2-Bromo-1-nitro-4-(trifluoromethyl)benzene (B144830), highlighting its role as a specialized building block. chemicalbook.com
Historical Context of Trifluoromethylated and Brominated Aromatic Amines
The study of aromatic amines has a long history, with early discoveries linking them to the development of synthetic dyes. researchgate.net The selective bromination of highly activated aromatic rings like anilines has historically been a significant challenge for organic chemists. orgsyn.org Early methods using elemental bromine often resulted in poor selectivity and the formation of polybrominated byproducts. This led to the development of a wide array of milder and more selective brominating agents, such as N-bromosuccinimide (NBS) and 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, which allow for more controlled and predictable outcomes. orgsyn.org
The field of organofluorine chemistry, particularly the incorporation of the trifluoromethyl group, gained substantial momentum in the mid-20th century. It was recognized that adding a -CF3 group could profoundly alter a molecule's biological activity. researchgate.net This discovery spurred extensive research into methods for trifluoromethylation, leading to the development of numerous reagents and catalytic systems to efficiently install this crucial functional group onto aromatic rings and other structures. researchgate.net The convergence of these two historical streams—advanced bromination techniques and the strategic use of trifluoromethyl groups—has given rise to the synthesis and utility of complex intermediates like this compound.
Overview of Key Research Domains for this compound
The primary research domain for this compound is as a specialized intermediate in organic synthesis. chemicalbook.comottokemi.com Its unique substitution pattern makes it a valuable starting material for creating more elaborate molecules with potential applications in several key areas:
Medicinal Chemistry: The compound serves as a scaffold for the synthesis of novel pharmaceutical candidates. The trifluoromethyl group is a common feature in many modern drugs, and the bromo-aniline structure allows for the construction of diverse molecular libraries to screen for biological activity. mdpi.comresearchgate.net For example, related trifluoro-anilines have been investigated for their antimicrobial and antibiofilm properties. nih.gov
Agrochemicals: In the agrochemical industry, halogenated and trifluoromethylated compounds are frequently used to develop new pesticides and herbicides. The properties imparted by the -CF3 group, such as enhanced stability and lipophilicity, are highly advantageous for crop protection agents. A closely related compound, for instance, is a key intermediate in the synthesis of the insecticide Broflanilide.
Materials Science: Arylamines are precursors to a variety of polymers and functional materials. The specific properties of this compound could be exploited to create specialty polymers with tailored thermal or electronic characteristics.
In essence, this compound is a foundational chemical entity, enabling researchers to build molecular complexity and explore new frontiers in science and technology.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 57946-63-1 |
| Molecular Formula | C₇H₅BrF₃N |
| Molecular Weight | 240.02 g/mol |
| Appearance | Powder or crystals |
| Melting Point | 32.0 to 36.0 °C |
| Boiling Point | 109-110 °C / 10 mmHg |
| Density | 1.7 g/cm³ |
| Flash Point | 110 °C |
Data sourced from references chemicalbook.comottokemi.comchemfish.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRJIXSZTKOFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206667 | |
| Record name | 2-Bromo-4-trifluoromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57946-63-1 | |
| Record name | 2-Bromo-4-trifluoromethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57946-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-trifluoromethylaniline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057946631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-trifluoromethylaniline | |
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| Record name | 2-bromo-4-trifluoromethylaniline | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.469 | |
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Synthetic Methodologies and Reaction Pathways for 2 Bromo 4 Trifluoromethyl Aniline
Established Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-4-(trifluoromethyl)aniline is predominantly achieved through the bromination of a 4-(trifluoromethyl)aniline (B29031) precursor. This approach is favored due to the availability of the starting material and the well-understood nature of electrophilic aromatic substitution on aniline (B41778) derivatives.
Bromination of 4-(Trifluoromethyl)aniline Precursors
The direct bromination of 4-(trifluoromethyl)aniline is a common and effective method for synthesizing the target compound. This process relies on the principles of electrophilic aromatic substitution, where the electron-donating amino group directs the incoming electrophile (bromine) to the ortho and para positions. Since the para position is already occupied by the trifluoromethyl group, the bromination occurs at the ortho position.
The introduction of a bromine atom onto the aromatic ring of 4-(trifluoromethyl)aniline is a classic example of electrophilic aromatic substitution. The amino group (-NH2) is a strong activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. lkouniv.ac.in This activation is most pronounced at the ortho and para positions due to resonance stabilization of the intermediate carbocation (the sigma complex). lkouniv.ac.in The trifluoromethyl group (-CF3), in contrast, is a deactivating group due to its strong electron-withdrawing inductive effect, which makes electrophilic substitution more difficult. lkouniv.ac.inyoutube.com However, the activating effect of the amino group is dominant, facilitating the substitution.
In the case of 4-(trifluoromethyl)aniline, the powerful ortho, para-directing influence of the amino group dictates the position of bromination. With the para position blocked, the bromine atom is directed to one of the two equivalent ortho positions, yielding this compound.
Achieving high regioselectivity is crucial in the synthesis of this compound to avoid the formation of unwanted isomers. The inherent directing effect of the amino group provides a high degree of regioselectivity. However, to minimize the formation of di- or poly-brominated byproducts, mild brominating agents and controlled reaction conditions are employed. orgsyn.org The use of copper(II) bromide in an ionic liquid has been reported as a method for the highly regioselective para-bromination of various anilines, which underscores the ability to control the position of halogenation. beilstein-journals.org While this specific example is for para-bromination, it highlights the principle of using specific reagents and conditions to achieve regioselectivity. For the synthesis of this compound, the blocking of the para position by the trifluoromethyl group simplifies the regiochemical outcome.
The choice of brominating agent is critical for a successful and high-yielding reaction. While elemental bromine can be used, it is highly reactive and can lead to over-bromination and the formation of undesired byproducts. orgsyn.org Milder and more selective brominating agents are therefore preferred.
N-bromosuccinimide (NBS) is a widely used reagent for the bromination of anilines and other activated aromatic compounds. chemicalbook.com It is a solid, making it easier and safer to handle than liquid bromine. The reaction is often carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). A reported procedure involves the dropwise addition of a solution of NBS in DMF to a solution of the substituted aniline in DMF at room temperature. chemicalbook.com This method has been shown to produce 4-bromo-3-(substituted) anilines in high yields (90-92%). chemicalbook.com
Another effective brominating agent is 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, which allows for the monobromination of aromatic amines in dichloromethane (B109758) or chloroform, often without the need to protect the amino group, and generally results in yields exceeding 90%. orgsyn.orgresearchgate.net
The table below summarizes the use of different brominating agents for aniline derivatives.
| Brominating Agent | Solvent | Typical Conditions | Yield | Reference |
| N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | Room temperature, 3 hours | 90-92% | chemicalbook.com |
| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | -10°C to room temperature | >90% | orgsyn.orgresearchgate.net |
| Copper(II) Bromide | 1-Hexyl-3-methylimidazolium bromide | Room temperature | High | beilstein-journals.org |
Precise control over reaction parameters is essential for maximizing the yield and purity of this compound.
Temperature: The bromination of anilines is typically an exothermic reaction. Maintaining a controlled temperature is important to prevent side reactions and the formation of impurities. For instance, when using 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, the reaction is initiated at a low temperature (-10°C) and then allowed to warm to room temperature. orgsyn.org Similarly, reactions with NBS are often conducted at room temperature to ensure a controlled reaction rate. chemicalbook.com
Stoichiometry: The molar ratio of the reactants must be carefully controlled. Using a slight excess or a 1:1 molar ratio of the brominating agent to the aniline substrate is common practice to ensure complete conversion of the starting material while minimizing the risk of di-bromination. chemicalbook.com For example, a procedure for the synthesis of 4-bromo-3-(substituted) anilines specifies the use of one equivalent of NBS. chemicalbook.com
The following table outlines key parameters and their impact on the synthesis.
| Parameter | Recommended Control | Rationale |
| Temperature | Maintain at specified levels (e.g., -10°C to RT) | Prevents side reactions and impurity formation. |
| Stoichiometry | Use of ~1 equivalent of brominating agent | Maximizes yield of monobrominated product and minimizes byproducts. |
Trifluoromethylation Strategies
While the bromination of 4-(trifluoromethyl)aniline is the most direct route, an alternative conceptual pathway involves the trifluoromethylation of a bromoaniline precursor. The introduction of a trifluoromethyl group (-CF3) onto an aromatic ring is a significant area of research in organic chemistry due to the unique properties this group imparts to molecules. nih.gov
Various methods for trifluoromethylation have been developed, often employing copper or palladium catalysts. beilstein-journals.orgorganic-chemistry.org These reactions typically involve a trifluoromethyl source, such as trifluoromethyl-trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, or sodium trifluoromethanesulfinate (CF3SO2Na), known as Langlois' reagent. organic-chemistry.orgyoutube.com
For example, copper-catalyzed trifluoromethylation of aryl halides has been demonstrated. beilstein-journals.org Another approach involves the merger of photoredox and copper catalysis for the trifluoromethylation of arylboronic acids with CF3I. organic-chemistry.org While these methods are powerful for synthesizing trifluoromethylated arenes, they are more commonly applied in contexts where the trifluoromethyl group needs to be introduced at a later stage of a synthesis. For the specific preparation of this compound, starting with a trifluoromethylated aniline is generally more straightforward.
Introduction of Trifluoromethyl Group via Specific Reagents
The incorporation of a trifluoromethyl (CF3) group is a critical step in the synthesis of many pharmaceuticals and agrochemicals due to the unique properties it imparts. yuji-material.com Two of the most prominent reagents for this transformation are trifluoromethyl iodide (CF3I) and the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane or TMSCF3). sigmaaldrich.comwikipedia.org
Trifluoromethyl Iodide (CF3I): This reagent is a source of the trifluoromethyl radical (•CF3). wikipedia.org Radical trifluoromethylation can be initiated under various conditions, including photochemically (with light) or through the use of radical initiators like triethylborane. wikipedia.orgyoutube.com The reaction involves the generation of the •CF3 radical, which then attacks the aromatic ring. beilstein-journals.org For instance, a process developed by Tetsu Yamakawa's research team uses CF3I in the presence of an Fe(II) compound, H2O2, and dimethyl sulfoxide (B87167) to trifluoromethylate various aromatic compounds. yuji-material.com
Ruppert-Prakash Reagent (TMSCF3): In contrast to CF3I, TMSCF3 serves as a nucleophilic trifluoromethylating agent, delivering a "CF3-" equivalent. sigmaaldrich.comwikipedia.orgyoutube.com Its use was first introduced by Ingo Ruppert and later popularized by G. K. Surya Prakash. sigmaaldrich.comwikipedia.org The reaction typically requires an initiator, such as a fluoride (B91410) source (e.g., TBAF, CsF), to activate the silicon-carbon bond, generating a hypervalent silicon intermediate that facilitates the transfer of the CF3 group to an electrophilic substrate. sigmaaldrich.comnih.gov It is widely used for the trifluoromethylation of carbonyls, imines, and other electrophiles. sigmaaldrich.comenamine.netresearchgate.netresearchgate.net
Table 1: Comparison of Common Trifluoromethylating Reagents
| Feature | Trifluoromethyl Iodide (CF3I) | Ruppert-Prakash Reagent (TMSCF3) |
|---|---|---|
| Mechanism | Radical Trifluoromethylation wikipedia.org | Nucleophilic Trifluoromethylation sigmaaldrich.com |
| Active Species | CF3• (radical) wikipedia.org | "CF3-" (anion equivalent) sigmaaldrich.com |
| Typical Initiators | Light (photochemical), triethylborane, peroxides wikipedia.orgyoutube.combeilstein-journals.org | Fluoride sources (TBAF, CsF), bases sigmaaldrich.comnih.gov |
| Common Substrates | Aromatic and heteroaromatic compounds yuji-material.combeilstein-journals.org | Carbonyls, imines, aryl halides (via cross-coupling) sigmaaldrich.comenamine.netresearchgate.net |
Multi-step Synthetic Sequences from Simpler Precursors
Creating this compound often involves a sequence of reactions starting from less complex aromatic compounds. A common strategy is the bromination of a pre-existing trifluoromethyl-substituted aniline. For example, starting with 3-(trifluoromethyl)aniline (B124266), a regioselective bromination can be performed. One documented procedure involves adding N-Bromosuccinimide (NBS) to a solution of 3-(trifluoromethyl)aniline in a solvent like DMF at room temperature, which yields the desired 4-bromo-3-(trifluoromethyl)aniline. chemicalbook.com The positions are numbered differently, but the substitution pattern is analogous. The synthesis of the target compound, this compound, would similarly start from 4-(trifluoromethyl)aniline, followed by bromination at the ortho position.
Buchwald-Hartwig Coupling Applications
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgcapes.gov.br This reaction is instrumental in synthesizing aryl amines from aryl halides or triflates. wikipedia.org In the context of this compound synthesis, this method could be applied by coupling an appropriate aryl dihalide, such as 1,3-dibromo-5-(trifluoromethyl)benzene, with an ammonia (B1221849) equivalent. wikipedia.orgacs.org The reaction's success hinges on the choice of a palladium catalyst and a suitable phosphine (B1218219) ligand. The development of sterically hindered and electron-rich ligands has been crucial for achieving high yields and broad substrate scope, allowing the coupling of even challenging substrates. acs.orgnih.gov
Table 2: Evolution of Buchwald-Hartwig Amination Catalyst Systems
| Catalyst Generation | Typical Ligands | Key Features & Substrate Scope |
|---|---|---|
| First Generation | Monodentate phosphines (e.g., P(o-tolyl)3) | Limited to aryl bromides and iodides; often required high temperatures. wikipedia.org |
| Bidentate Ligands | BINAP, DPPF | Improved reliability, extended scope to primary amines and aryl triflates. wikipedia.org |
| Sterically Hindered Ligands | Josiphos, XPhos, t-BuXPhos | Enabled coupling of aryl chlorides and reactions at lower temperatures. nih.gov |
Reduction and Oxidation Steps in Tandem Synthesis
Tandem or sequential reactions involving reduction and oxidation are fundamental in aromatic chemistry. A prevalent pathway to anilines is the reduction of the corresponding nitroaromatic compound. google.com A synthetic sequence for this compound could thus involve the bromination and nitration of a trifluoromethylbenzene precursor, followed by the selective reduction of the nitro group to an amine. Various reagents can accomplish this reduction, from classic methods like tin or iron in acid to catalytic hydrogenation. google.com
Conversely, tandem sequences can involve oxidation. For instance, an aniline can be oxidized to an azobenzene, which then undergoes further functionalization like a halogen-exchange (halex) reaction, followed by a reductive cleavage of the azo bond to yield two molecules of the desired substituted aniline. google.com Such multi-step, one-pot processes, which may combine C-H activation, cyclization, and substitution, represent an efficient approach to complex molecules. acs.orgacs.org
Industrial Production Methodologies and Scalability Considerations
On an industrial scale, the synthesis of specialty chemicals like this compound demands methodologies that are not only high-yielding but also safe, cost-effective, and scalable. google.com This often necessitates moving from traditional batch processing to more advanced manufacturing techniques.
Continuous Flow Reactor Integration
Continuous flow chemistry has emerged as a superior technology for many chemical transformations, especially those that are highly exothermic or involve hazardous reagents, such as halogenations. researchgate.netrsc.org By performing reactions in small-diameter tubes or microreactors, flow systems offer vastly improved heat transfer and precise temperature control, which suppresses the formation of hotspots and unwanted byproducts. researchgate.netrsc.orgrsc.org Reagents can be dosed with high accuracy, and the small reactor volume enhances safety by minimizing the amount of hazardous material present at any given time. rsc.org This technology is well-suited for the bromination step in the synthesis of this compound, allowing for safer handling of elemental bromine and better control over reaction selectivity. researchgate.net
Automated Systems for Enhanced Efficiency
Automation is a key component of modern, efficient chemical production. When integrated with continuous flow reactors, automated systems provide precise control over all reaction parameters, including flow rates, temperature, pressure, and residence time. acs.org Automated synthesis modules can be programmed to carry out multi-step sequences, including the reaction, in-line quenching, and initial purification steps. acs.orgnih.gov This level of control leads to higher reproducibility, improved yields, and enhanced safety by reducing the need for manual intervention and handling of potent or hazardous chemicals. nih.gov
Novel and Emerging Synthetic Approaches
Recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound and its analogs. These approaches prioritize green chemistry principles, the use of catalysts to enhance reaction efficiency, and the development of asymmetric methods for producing chiral derivatives.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. A key focus is the use of less hazardous solvents. For instance, trifluorotoluene has been proposed as a greener alternative to the highly toxic and ozone-depleting carbon tetrachloride in bromination reactions. wikipedia.org Another approach involves the use of copper(II) bromide (CuBr₂) as both a bromine source and an oxidant in a solvent like tetrahydrofuran (B95107) (THF). This method is presented as a more environmentally friendly option with a simpler operational process and high yields of the desired para-brominated product. google.com
Catalytic Synthesis of this compound
Catalytic methods are being explored to improve the efficiency and selectivity of the synthesis of this compound. While direct catalytic bromination of 4-(trifluoromethyl)aniline is a primary route, related research on analogous compounds highlights the use of catalysts. For example, the bromination of similar aniline derivatives can be achieved using a catalyst such as iron(III) bromide. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are also employed in the synthesis of related brominated trifluoromethyl-aniline compounds, showcasing the versatility of catalytic methods in this area.
Asymmetric Synthesis and Chiral Derivatization of Analogs
The synthesis of chiral analogs of this compound is crucial for the development of stereospecific pharmaceuticals and other bioactive molecules. The introduction of a trifluoromethyl group can significantly enhance the biological activity and properties of a molecule. nih.govnih.gov Research in this area focuses on the catalytic enantioselective reduction of trifluoromethyl-substituted imines to produce chiral α-trifluoromethyl amines. nih.gov Another strategy involves the trifluoromethylation of a protected bromoalkene, followed by a series of stereoselective reactions, including Sharpless asymmetric dihydroxylation, to yield enantiomerically pure products. nih.govresearchgate.net The development of these asymmetric synthetic routes allows for the precise control of stereochemistry, which is essential for the targeted design of complex molecules.
Mechanistic Investigations of Synthesis Reactions
Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental to optimizing reaction conditions and improving yields. Key areas of investigation include the bromination of the aromatic ring and the introduction of the trifluoromethyl group.
Detailed Reaction Mechanisms for Bromination
The bromination of anilines is a classic example of electrophilic aromatic substitution. The amino group (-NH₂) is a strong activating group, directing incoming electrophiles to the ortho and para positions. youtube.com To achieve selective bromination at the desired position and avoid polybromination, the reactivity of the aniline is often modulated. youtube.comorgsyn.org This can be done by protecting the amino group, for example, through acetylation. This protection reduces the activating effect of the amino group, allowing for more controlled bromination. youtube.com
The mechanism of bromination itself typically involves the generation of a bromine electrophile (Br⁺). In the presence of a polar solvent like water, bromine water readily provides the electrophile. youtube.com In less polar solvents, a Lewis acid catalyst may be required to polarize the Br-Br bond and generate the electrophile. youtube.com The use of N-bromosuccinimide (NBS) is another common method for bromination. The Wohl-Ziegler reaction, for instance, utilizes NBS for allylic and benzylic bromination via a radical mechanism. wikipedia.org For aromatic bromination of anilines, reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one can be used under controlled temperature conditions to achieve selective monobromination. orgsyn.org
Mechanistic Aspects of Trifluoromethyl Group Introduction
The introduction of a trifluoromethyl (-CF₃) group onto an aromatic ring is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals due to the unique properties it imparts. nih.gov While the specific mechanism for the direct trifluoromethylation of the aniline precursor to this compound is not detailed in the provided results, general methods for introducing this group are well-established.
One common approach is the Sandmeyer-type reaction, where an amino group is converted to a diazonium salt, which is then reacted with a trifluoromethyl source. Another method involves the use of trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF₃) in the presence of a catalyst. nih.gov More recent developments include one-pot syntheses using sodium triflinate (CF₃SO₂Na) as the trifluoromethyl source. rsc.org The mechanism of these reactions often involves the generation of a trifluoromethyl radical or a trifluoromethyl anion, which then attacks the aromatic ring. The specific pathway depends on the reagents and reaction conditions employed.
Side Reactions and By-product Formation in Synthesis
The primary challenge in the synthesis of this compound is controlling the regioselectivity of the bromination step on the 4-(trifluoromethyl)aniline precursor. The activating nature of the amine group directs electrophiles to the ortho and para positions. Since the para position is already occupied by the trifluoromethyl group, bromination occurs at one of the ortho positions. However, the reaction can proceed further, leading to undesired by-products.
The most significant side reaction is polybromination , where the aniline ring is brominated more than once. The primary by-product is typically 2,6-dibromo-4-(trifluoromethyl)aniline . The formation of this di-substituted product arises because the initial monobrominated product is still activated enough to undergo a second electrophilic substitution.
Several methods have been developed to mitigate the formation of this and other by-products. A common approach involves the use of milder brominating agents instead of elemental bromine (Br₂), which tends to be harsh and leads to over-bromination. For instance, N-Bromosuccinimide (NBS) is often used for a more controlled bromination.
Another strategy involves using hydrobromic acid (HBr) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). google.com This system generates bromine in situ, and by controlling the stoichiometry of the reactants, the formation of the dibromo-by-product can be significantly suppressed. google.com In one described method for a similar compound, this approach reduced the formation of the 2,6-dibromo-4-fluoroacetanilide by-product to less than 0.1%. google.com The choice of brominating agent and the precise control of reaction conditions are therefore paramount to maximizing the yield of the desired monobrominated product.
| By-product | Formation Pathway | Conditions Favoring Formation | Mitigation Strategy |
|---|---|---|---|
| 2,6-Dibromo-4-(trifluoromethyl)aniline | Electrophilic aromatic substitution (Over-bromination) | Use of strong brominating agents (e.g., excess Br₂), prolonged reaction times, high temperatures. | Use of stoichiometric amounts of milder brominating agents (e.g., NBS); in situ generation of bromine using HBr/H₂O₂. google.com |
| 2,4,6-Tribromophenol | By-product from the synthesis of certain brominating agents. orgsyn.org | This is a by-product from the preparation of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, not a direct by-product from the aniline bromination itself. orgsyn.org | Purification of the brominating agent before use; washing the organic layer with a basic solution (e.g., 2N NaOH) to remove the acidic phenol. orgsyn.org |
Kinetic and Thermodynamic Considerations in Reaction Optimization
The optimization of synthetic routes for this compound is a balance of kinetic and thermodynamic factors to maximize yield and selectivity while minimizing reaction time and energy consumption.
Kinetic Considerations: The rate of the desired bromination reaction is influenced by several factors, including temperature, concentration of reactants, and the choice of solvent and catalyst.
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, this can also accelerate the rate of side reactions, such as polybromination. For many bromination reactions of anilines, maintaining a low to moderate temperature is crucial. For example, a related bromination is conducted at temperatures between -10°C and 0°C to maintain control. orgsyn.org Optimization studies for other syntheses show that there is often an optimal temperature range; for instance, in one hydrogenation reaction, the yield increased from 85% at 40°C to 99% at 60°C, with no further improvement at 70°C. researchgate.net Conversely, another study found that elevating the temperature from 25°C to 150°C led to a significant drop in yield from 99% to 51%, indicating that higher temperatures favored degradation or side reactions. acs.org
Reaction Time: The duration of the reaction must be sufficient to allow for the complete conversion of the starting material. However, excessively long reaction times can increase the likelihood of by-product formation. Optimization is key; in one case, reducing the reaction time from 20 hours to 4 hours was achieved without a significant loss of conversion or selectivity by adjusting other parameters. scielo.br
Concentration and Stoichiometry: The molar ratio of the brominating agent to the aniline substrate is a critical parameter. Using a slight excess of the brominating agent can ensure complete consumption of the starting material, but a large excess will almost certainly lead to polybrominated by-products. Precise control, often around a 1:1 or 1.05:1 ratio of brominating agent to aniline, is typical for achieving high yields of the mono-brominated product.
Thermodynamic Considerations: Thermodynamics governs the position of the equilibrium and the relative stability of products. The desired product, this compound, should be the thermodynamically favored product under the chosen reaction conditions. However, many organic reactions are run under kinetic control, where the major product is the one that is formed fastest, not necessarily the most stable one.
| Parameter Varied | Condition | Yield (%) | Observation |
|---|---|---|---|
| Temperature | 150 °C | 51% | Higher temperature leads to reduced yield, possibly due to by-product formation or degradation. |
| 100 °C | 85% | Lowering temperature improves yield. | |
| 25 °C | 99% | Ambient temperature provides the optimal thermodynamic and kinetic outcome for this system. | |
| Solvent | Dichloromethane | 75% | Solvent polarity and coordinating ability significantly impact reaction efficiency. Acetonitrile (B52724) provides the best balance for selectivity and conversion in some oxidative couplings. scielo.br |
| Acetonitrile | 92% | ||
| Toluene (B28343) | 60% |
Chemical Reactivity and Derivatization of 2 Bromo 4 Trifluoromethyl Aniline
Reactivity of the Aniline (B41778) Moiety
The chemical behavior of 2-bromo-4-(trifluoromethyl)aniline is dictated by the interplay of its three distinct functional groups: the amino (-NH2) group, the bromine (-Br) atom, and the trifluoromethyl (-CF3) group, all attached to a benzene (B151609) ring. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethyl group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution and directing incoming groups to the meta position. The bromine atom is also deactivating but directs to the ortho and para positions. This complex substitution pattern creates a unique reactivity profile, allowing for selective transformations at the bromine atom, the aromatic ring, and the amino group itself.
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom attached to the aromatic ring of this compound is susceptible to replacement by various nucleophiles, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in creating new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, providing access to a diverse range of derivatives.
Reactions with Amines: The formation of new C-N bonds by reacting aryl halides with amines is most effectively achieved through palladium-catalyzed methods, such as the Buchwald-Hartwig amination wikipedia.orgorganic-chemistry.org. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods like the Goldberg reaction wikipedia.org. In the context of this compound, this reaction would involve coupling the aniline derivative with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., X-Phos), and a base beilstein-journals.orgacsgcipr.org. The reaction facilitates the synthesis of N-aryl and N-heteroaryl derivatives, which are significant scaffolds in pharmaceutical chemistry.
Reactions with Thiols: The synthesis of aryl thioethers from this compound can be accomplished via copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type condensations wikipedia.orgorganic-chemistry.org. In this process, the aryl bromide is reacted with a thiol in the presence of a copper catalyst. These reactions traditionally required high temperatures and polar solvents, but newer methods using soluble copper catalysts with specific ligands have allowed for milder reaction conditions wikipedia.org. This method provides a direct route to 2-thioether-4-(trifluoromethyl)aniline derivatives.
Reactions with Alkoxides: The formation of aryl ethers from this compound and an alkoxide or a phenol can also be achieved through an Ullmann condensation wikipedia.org. This copper-catalyzed reaction is a classic method for C-O bond formation. Alternatively, the principles of the Williamson ether synthesis, which typically involves an alkoxide reacting with an alkyl halide in an SN2 reaction, can be adapted to aryl systems under specific catalytic conditions masterorganicchemistry.comwikipedia.org. For an aryl halide like this compound, the direct SNAr reaction is difficult, making copper-catalyzed coupling the more viable pathway to synthesize 2-alkoxy-4-(trifluoromethyl)aniline derivatives.
| Reaction Type | Nucleophile | Typical Catalyst | Product Class |
| Buchwald-Hartwig Amination | Amines (R₂NH) | Palladium(0) complexes | N-Substituted Anilines |
| Ullmann Condensation | Thiols (RSH) | Copper(I) salts | Aryl Thioethers |
| Ullmann Condensation | Alkoxides (RO⁻) / Phenols | Copper(I) salts | Aryl Ethers |
Electrophilic Aromatic Substitution on the Ring System
Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the existing substituents. The powerful ortho-, para-directing influence of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 3, 5, and 6). However, the steric hindrance from the adjacent bromine atom and the deactivating nature of both the bromine and trifluoromethyl groups modulate this reactivity.
Nitration: The introduction of a nitro (-NO₂) group onto the aromatic ring is a common electrophilic aromatic substitution reaction byjus.commasterorganicchemistry.com. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile masterorganicchemistry.com. For this compound, the amino group directs the substitution to the ortho and para positions. Given that the para position (position 5 relative to the amino group) is already substituted with the trifluoromethyl group, and position 3 is sterically hindered, the primary site of nitration is position 6. Indeed, the synthesis of 2-bromo-4-nitro-6-(trifluoromethyl)aniline is achieved through the nitration of this compound, confirming this regioselectivity .
Sulfonation: Aromatic sulfonation involves the replacement of a hydrogen atom with a sulfonic acid (-SO₃H) group, typically using fuming sulfuric acid (H₂SO₄ + SO₃) wikipedia.org. The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form masterorganicchemistry.com. Similar to nitration, the amino group's directing effect is paramount. The sulfonation of this compound is expected to yield 3-amino-2-bromo-5-(trifluoromethyl)benzenesulfonic acid, with the sulfonyl group adding at the C6 position. This reaction is notably reversible, a property that can be exploited in synthetic strategies wikipedia.org.
Acetylation: Friedel-Crafts acylation is a method to introduce an acyl group, such as an acetyl group (-COCH₃), onto an aromatic ring wikipedia.orgorganic-chemistry.org. The reaction typically employs an acyl chloride or anhydride with a strong Lewis acid catalyst like aluminum chloride (AlCl₃) . However, the free amino group in anilines complexes with the Lewis acid catalyst, deactivating the ring and preventing the reaction. Therefore, the amino group must first be protected, for instance, as an acetanilide. After protection, the acetylamino group remains a strong ortho-, para-director. Acylation of the protected this compound would be expected to occur at the C6 position, yielding an acetylated derivative after deprotection.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃ / H₂SO₄ | 2-Bromo-6-nitro-4-(trifluoromethyl)aniline |
| Sulfonation | H₂SO₄ / SO₃ | 3-Amino-2-bromo-5-(trifluoromethyl)benzenesulfonic acid |
| Acetylation | 1. Acetic Anhydride (Protection) 2. CH₃COCl / AlCl₃ 3. Deprotection | 1-(3-Amino-2-bromo-5-(trifluoromethyl)phenyl)ethanone |
Oxidation Reactions of the Amino Group
The amino group of this compound can be directly oxidized to higher oxidation states, such as nitroso (-NO) and nitro (-NO₂) groups. The outcome of the oxidation often depends on the specific oxidizing agent used and the reaction conditions. The presence of strong electron-withdrawing groups, like the trifluoromethyl group, can influence the susceptibility of the aniline to oxidation.
Formation of Nitroso Derivatives: The partial oxidation of primary anilines to nitrosoarenes can be achieved using various reagents. Hydrogen peroxide in the presence of a catalyst, such as molybdenum or tungsten salts, has been shown to be effective for this transformation nih.govorganic-chemistry.org. The reaction conditions, particularly temperature and pH, are crucial for selectivity; lower temperatures often favor the formation of the nitroso compound organic-chemistry.orgmdpi.com. Peroxyacids, such as peroxybenzoic acid, are also capable of oxidizing substituted anilines to their corresponding nitroso derivatives rsc.org. For this compound, controlled oxidation would yield 1-bromo-2-nitroso-5-(trifluoromethyl)benzene.
Formation of Nitro Derivatives: More vigorous oxidation of the amino group leads to the formation of a nitro group. A variety of oxidizing agents can accomplish this, including peroxyacids, sodium perborate, and dimethyldioxirane mdpi.com. The oxidation of anilines bearing electron-withdrawing groups to their corresponding nitro derivatives has been reported to proceed smoothly, for instance, using sodium perborate in acetic acid mdpi.com. Therefore, the oxidation of this compound is expected to produce 1-bromo-2-nitro-5-(trifluoromethyl)benzene. This provides an alternative synthetic route to nitroarenes compared to direct electrophilic nitration.
| Transformation | Typical Oxidizing Agent | Product |
| Aniline to Nitroso | H₂O₂ / Mo or W catalyst; Peroxyacids | 1-Bromo-2-nitroso-5-(trifluoromethyl)benzene |
| Aniline to Nitro | Sodium perborate; Stronger peroxyacids | 1-Bromo-2-nitro-5-(trifluoromethyl)benzene |
Reduction Reactions of the Amino Group
The amino group (-NH₂) of an aniline, such as this compound, is in a reduced state and is generally not susceptible to further reduction under typical chemical conditions. Reduction reactions in the context of anilines usually refer to the formation of the amino group from a more oxidized functional group, most commonly a nitro group (-NO₂). For instance, the synthesis of substituted anilines can involve the nitration of an aromatic ring followed by the reduction of the newly introduced nitro group to an amine.
Catalytic hydrogenation is a primary method for the reduction of aryl nitro compounds to form anilines. However, the amino group itself is stable under these conditions. While specific studies on the catalytic hydrogenation of the amino group in this compound are not prevalent due to its inherent stability, the reverse reaction—forming a substituted aniline via hydrogenation—is a fundamental process in organic synthesis. For example, the synthesis of 2-bromo-5-fluoroaniline can be achieved by reducing 2-bromo-5-fluoronitrobenzene with iron as the reducing agent google.com. More broadly, catalytic hydrogenation is effectively used to convert amino acids to amino alcohols, demonstrating the reactivity of other functional groups in the presence of an amino group, which remains intact rsc.org.
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a powerful modulator of the electronic properties of an aromatic ring. Due to the high electronegativity of fluorine atoms, the -CF₃ group acts as a strong electron-withdrawing substituent, primarily through the inductive effect mdpi.comresearchgate.net. This has a profound influence on the reactivity of the benzene ring in this compound.
The strong electron-withdrawing nature of the -CF₃ group deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions. For comparison, trifluoromethoxybenzene undergoes nitration significantly more slowly than benzene nih.gov. Conversely, this withdrawal of electron density increases the electrophilicity of the aromatic ring, making it more prone to nucleophilic aromatic substitution, although such reactions are less common for anilines. The introduction of a trifluoromethyl group significantly affects the electronic properties of aromatic compounds, a crucial factor in the development of organic electronic materials and organocatalysts . This deactivation is a well-established strategy for reducing metabolism and increasing the half-life of drug candidates mdpi.com.
The trifluoromethyl group serves as a significant steric and electronic modifier in organic molecules nih.gov. While it is bulkier than a methyl group, it possesses a compact steric profile mdpi.com. It is often used as a bioisostere for chlorine atoms due to their similar steric requirements mdpi.com.
Electronically, the -CF₃ group's potent electron-withdrawing effect can enhance electrostatic and hydrogen bonding interactions with biological targets, which can improve binding affinity mdpi.comresearchgate.net. The presence of the -CF₃ group also increases the lipophilicity of a molecule, which can improve its absorption and membrane permeability mdpi.comnih.gov. These combined properties make the incorporation of -CF₃ groups a key strategy in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates mdpi.comresearchgate.net. The C-F bond is one of the strongest in organic chemistry, which contributes to the high metabolic stability of the trifluoromethyl group mdpi.com.
| Substituent | Van der Waals Radius (Å) | Hansch π Parameter (Lipophilicity) | Electronegativity (Pauling Scale) |
|---|---|---|---|
| -H | 1.20 | 0.00 | 2.20 |
| -CH₃ | 2.00 | +0.56 | 2.55 (Carbon) |
| -Cl | 1.75 | +0.71 | 3.16 |
| -CF₃ | 2.44 | +0.88 mdpi.com | 3.98 (Fluorine) |
Reactivity of the Bromine Substituent
The bromine atom on the aromatic ring of this compound is a versatile functional group, particularly for forming new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Reaction: This reaction is a powerful method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex nih.gov. Unprotected ortho-bromoanilines are viable substrates for Suzuki-Miyaura coupling, allowing for the synthesis of diverse ortho-substituted aniline derivatives nih.govrsc.org. The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of starting materials nih.gov. For example, the coupling of unprotected ortho-bromoanilines with various boronic esters can proceed in good to excellent yields using catalysts like Pd(dppf)Cl₂ with a base such as K₂CO₃ nih.gov.
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, catalyzed by a palladium species. While specific examples utilizing this compound are not detailed, the reaction of the closely related compound 4-bromo-benzotrifluoride with styrene demonstrates the feasibility of this transformation nih.gov. This reaction provides a direct method for the arylation of olefins mdpi-res.com. The process is robust and can tolerate various functional groups on both coupling partners beilstein-journals.org.
Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide wikipedia.org. It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base wikipedia.orgorganic-chemistry.org. This reaction is highly useful for creating aryl alkynes, which are important structures in pharmaceuticals, natural products, and organic materials wikipedia.orgvinhuni.edu.vn. The reaction can be carried out under mild conditions, and copper-free versions have been developed to avoid the undesirable homocoupling of alkynes wikipedia.orgnih.gov. The coupling of challenging substrates like 2-bromoanilines has been successfully used in the synthesis of indoles nih.gov. The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl wikipedia.org.
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound (R-B(OR)₂) | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) + Base | Biaryl or Alkyl-aryl |
| Heck | Alkene (R-CH=CH₂) | Pd(0) or Pd(II) complex (e.g., Pd(OAc)₂) + Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd complex + Cu(I) salt (e.g., CuI) + Amine Base | Aryl Alkyne |
Role in Forming Carbon-Heteroatom Bonds
The chemical reactivity of this compound is largely dictated by the interplay of its three key functional components: the nucleophilic amino (-NH₂) group, the aromatic benzene ring, and the electron-withdrawing bromo (-Br) and trifluoromethyl (-CF₃) substituents. The primary role of this compound in forming carbon-heteroatom bonds is centered on the reactivity of the amino group, which readily participates in reactions to form carbon-nitrogen (C-N) bonds.
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to react with a variety of carbon-based electrophiles. A quintessential example of this reactivity is in acylation reactions to form amides, which are foundational in the synthesis of many complex molecules. For instance, the amino group can attack acyl chlorides or acid anhydrides, leading to the formation of a stable amide linkage (a C-N bond).
This exact transformation is a critical step in the synthesis of modern agrochemicals. A prominent example is the synthesis of the insecticide Broflanilide, where a derivative of this compound is condensed with a substituted benzoic acid to create the central amide structure of the final molecule. nih.govchemicalbook.com In this type of reaction, the aniline derivative serves as the key nucleophilic component that enables the formation of the crucial C-N bond.
Beyond simple acylation, the amino group can also undergo N-alkylation with alkyl halides or participate in more complex palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl halides. While the bromine atom on the ring can also be a site for cross-coupling, the amino group provides the most direct and common pathway for C-N bond formation.
| Reaction Type | Reactant | Bond Formed | Product Class |
| Acylation | Acyl Chloride | C-N | Amide |
| Acylation | Acid Anhydride | C-N | Amide |
| Alkylation | Alkyl Halide | C-N | Secondary/Tertiary Amine |
| Buchwald-Hartwig | Aryl Halide | C-N | Diaryl Amine |
Synthesis of Advanced Derivatives and Analogs
This compound is a highly valued starting material, or building block, for the synthesis of advanced derivatives and analogs, particularly within the agrochemical and pharmaceutical sectors. Its unique substitution pattern provides a strategic combination of reactive sites and physicochemical property modifiers, allowing chemists to construct complex, high-value molecules with tailored biological activities.
Design Principles for Derivatives with Tuned Properties
The design of novel derivatives from this compound is guided by established principles of medicinal and agrochemical chemistry, where the goal is to fine-tune a molecule's properties to maximize efficacy and selectivity. The bromo and trifluoromethyl groups are instrumental in this process.
The Trifluoromethyl (-CF₃) Group : This group is a powerful modulator of molecular properties. As a strong electron-withdrawing group, it significantly impacts the electronic nature of the aromatic ring and the acidity of the amino group. semanticscholar.org Its primary contributions to derivative design include:
Enhanced Lipophilicity : The -CF₃ group is highly lipophilic (fat-soluble), which can improve a molecule's ability to penetrate biological membranes, such as the cell walls of insects or pathogens.
Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Introducing a -CF₃ group can block sites on the molecule that are susceptible to metabolic breakdown (e.g., oxidation by enzymes), thereby increasing the molecule's biological half-life and duration of action. semanticscholar.org
Increased Binding Affinity : The strong electronegativity of the -CF₃ group can lead to more favorable interactions with biological targets, such as enzymes or receptors, potentially increasing the potency of the derivative.
The Bromo (-Br) Group : The bromine atom serves multiple strategic purposes in derivative design:
Synthetic Handle : It provides a reactive site for further chemical modification. The bromine can be readily replaced with other functional groups through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions), allowing for the introduction of diverse molecular fragments.
Steric Influence : As a relatively large atom, bromine provides steric bulk that can be crucial for orienting the molecule correctly within the binding site of a biological target.
In practice, these groups are used in concert. For instance, in the development of insecticides, a core aniline structure featuring these substituents is often sought to confer high intrinsic potency, while other parts of the molecule are modified to optimize properties like solubility and selectivity. researchgate.net
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of modern chemical design, systematically investigating how changes to a molecule's structure affect its biological activity. For derivatives of this compound, SAR studies are critical for optimizing their function, for example, as insecticides.
In the context of meta-diamide insecticides like Broflanilide, the aniline portion of the molecule is known to be essential for potent activity. researchgate.netnih.gov SAR studies in this class have revealed several key principles:
Substitution Pattern is Critical : The arrangement of substituents on the aniline ring is paramount. High insecticidal activity is consistently linked to aniline rings that are substituted at the 2, 4, and 6-positions.
Requirement for Electron-Withdrawing Groups : The presence of strong electron-withdrawing groups, such as -Br and -CF₃, at these positions is a common feature of the most active compounds. These groups are believed to contribute to the specific electronic and conformational properties needed for the molecule to bind effectively to its target.
Role of Steric Bulk : Bulky substituents at the 2- and 6-positions (flanking the amide nitrogen) often enhance activity. This is thought to help lock the molecule into a specific three-dimensional shape that is complementary to the target site, which for Broflanilide's active metabolite is a novel site on the GABA receptor. researchgate.net
These SAR insights guide the synthesis of new analogs. A hypothetical modification, such as replacing the -CF₃ group with a less electron-withdrawing methyl (-CH₃) group or removing the bromine atom, would be predicted to cause a significant drop in insecticidal potency.
Specific Examples of Synthesized Derivatives and Their Research Contexts
This complex amide is a key synthetic intermediate in the production of the modern insecticide Broflanilide. nih.gov Its synthesis represents a direct application of the C-N bond-forming reactivity of highly substituted anilines.
Synthesis and Research Context: The synthesis of this intermediate is achieved by the reaction of two advanced precursors: 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline and 2-fluoro-3-nitrobenzoyl chloride . nih.gov The reaction proceeds via nucleophilic acyl substitution. The aniline's amino group acts as the nucleophile, attacking the highly electrophilic carbon of the acyl chloride. To enhance the nucleophilicity of the sterically hindered and electronically deactivated aniline, a strong base such as lithium diisopropylamide (LDA) is used to deprotonate the amino group, forming a more reactive lithium amide intermediate. nih.gov This reaction is typically performed at very low temperatures (e.g., -70°C) to control reactivity and prevent side reactions. nih.gov
The research context for this derivative is firmly in the field of agrochemical development. It is not an end-product but a crucial stepping stone. Following its formation, the nitro group (-NO₂) is chemically reduced to an amino group (-NH₂), which is then further modified to build the final, highly active Broflanilide molecule. nih.govacs.org This multi-step synthesis highlights how complex active ingredients are assembled from specialized building blocks like substituted anilines.
Triazines are a class of nitrogen-containing heterocyclic compounds that form the basis of many herbicides, fungicides, and other biologically active molecules. ijpsr.info Derivatives of this compound can be readily incorporated into triazine scaffolds.
Synthesis and Research Context: The most common method for synthesizing such derivatives involves the reaction of the aniline with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This reaction is a sequential nucleophilic aromatic substitution, where the amino group of the aniline displaces one of the chlorine atoms on the electron-deficient triazine ring.
The resulting product, N-(2-bromo-4-(trifluoromethyl)phenyl)-4,6-dichloro-1,3,5-triazin-2-amine , inherently contains multiple electron-withdrawing groups: the bromo and trifluoromethyl groups on the aniline moiety, the two remaining chloro groups, and the triazine ring itself. The remaining chlorine atoms can be subsequently displaced by other nucleophiles to create more complex, multifunctional derivatives.
The research context for these compounds is the discovery of new agrochemicals. Triazine-based compounds are well-known for their herbicidal activity, and researchers often synthesize libraries of new derivatives by varying the substituents on the triazine core to find compounds with improved potency, selectivity, or environmental profiles. researchgate.net The inclusion of the 2-bromo-4-(trifluoromethyl)phenyl group is a deliberate design choice to impart the beneficial properties (lipophilicity, metabolic stability) associated with these substituents into the new triazine structure.
Phenazine Derivatives
While the direct, single-step conversion of this compound to phenazine derivatives is not extensively documented, its chemical structure is amenable to multi-step synthetic routes that culminate in the formation of the phenazine tricycle. The presence of a reactive bromine atom and an amino group allows for its incorporation into established phenazine synthesis protocols, most notably through the formation and subsequent cyclization of diarylamine intermediates.
A plausible and chemically sound strategy for the synthesis of phenazine derivatives from this compound involves an initial intermolecular cross-coupling reaction to construct an N-aryl-o-phenylenediamine precursor. This is followed by an intramolecular cyclization to generate the final phenazine ring system.
Proposed Synthetic Pathway:
A viable synthetic approach can be conceptualized in two main stages:
Formation of a Diarylamine Intermediate: A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is a highly effective method for creating the crucial diarylamine intermediate. In this step, this compound can be reacted with a suitable aniline derivative. The selection of the aniline coupling partner is critical as it dictates the substitution pattern of the resulting phenazine product.
Cyclization to the Phenazine Core: The diarylamine intermediate, once synthesized, can undergo an intramolecular cyclization to form the phenazine structure. This transformation is typically accomplished through an oxidative process.
An illustrative, though hypothetical, synthetic scheme is provided below. This pathway utilizes a Buchwald-Hartwig amination followed by an oxidative cyclization to produce a trifluoromethyl-substituted phenazine derivative.
Illustrative Synthetic Scheme and Data:
The following interactive table details a hypothetical, yet scientifically robust, synthetic route to a phenazine derivative beginning with this compound.
| Step | Reactant 1 | Reactant 2 | Key Reagents and Conditions | Intermediate/Product | Reaction Type |
| 1 | This compound | o-Phenylenediamine | Pd(OAc)₂, BINAP, NaOtBu, Toluene (B28343), Heat | N¹-(2-Bromo-4-(trifluoromethyl)phenyl)benzene-1,2-diamine | Buchwald-Hartwig Amination |
| 2 | N¹-(2-Bromo-4-(trifluoromethyl)phenyl)benzene-1,2-diamine | - | Oxidizing Agent (e.g., FeCl₃ or air), Acidic Medium | 2-(Trifluoromethyl)phenazine | Oxidative Cyclization |
This proposed synthetic sequence is predicated on well-established and dependable reactions within organic synthesis. It outlines a feasible strategy for the derivatization of this compound into more complex heterocyclic systems such as phenazines. The flexibility of the initial cross-coupling step offers the potential for the synthesis of a diverse range of substituted phenazine derivatives by altering the aniline coupling partner.
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopic methods offer an in-depth look into the molecular architecture of this compound, providing unambiguous evidence for its structure. These techniques probe the nuclear and vibrational states of the molecule, yielding a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹⁹F, ¹³C) and two-dimensional NMR experiments provides a comprehensive structural assignment.
The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and coupling of the protons in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene ring. The spectrum typically shows three distinct signals in the aromatic region, corresponding to the three protons on the aniline ring, and a broad signal for the amine (-NH₂) protons.
The chemical shifts (δ) are influenced by the electronic effects of the bromine atom and the trifluoromethyl group. The electron-withdrawing nature of these substituents generally leads to a downfield shift of the aromatic protons compared to unsubstituted aniline. The coupling constants (J) between adjacent protons provide valuable information about their relative positions on the aromatic ring.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~7.6 | d | ~2.0 |
| H-5 | ~7.3 | dd | ~8.5, ~2.0 |
| H-6 | ~6.8 | d | ~8.5 |
| -NH₂ | Variable, broad singlet |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is characterized by a single sharp resonance for the trifluoromethyl (-CF₃) group. The chemical shift of this signal is a key identifier for the presence of the -CF₃ group and can be influenced by the electronic environment of the aromatic ring. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of a -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. A study on the metabolism of 2-bromo-4-trifluoromethylaniline utilized ¹⁹F-NMR spectroscopy as an efficient technique for the unequivocal and rapid determination of its metabolic fate. nih.gov
| Fluorine Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CF₃ | ~ -62.5 | s |
Note: The chemical shift is typically referenced to an external standard, such as CFCl₃.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected for the aromatic carbons, in addition to the signal for the trifluoromethyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the bromine atom (C-2) is expected to be shielded compared to the other carbons, while the carbon attached to the electron-withdrawing trifluoromethyl group (C-4) will be deshielded. The carbon of the trifluoromethyl group itself appears as a quartet due to coupling with the three fluorine atoms.
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (in coupled spectrum) |
|---|---|---|
| C-1 | ~145 | s |
| C-2 | ~110 | s |
| C-3 | ~132 | d |
| C-4 | ~122 (q) | s |
| C-5 | ~128 | d |
| C-6 | ~116 | d |
| -CF₃ | ~125 (q) | q |
Note: The chemical shifts and multiplicities can vary slightly based on experimental conditions.
COSY (Correlation Spectroscopy): A homonuclear correlation experiment, COSY would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between H-5 and H-6, and between H-5 and H-3, confirming their ortho and meta relationships, respectively.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signals of H-3, H-5, and H-6 to the ¹³C signals of C-3, C-5, and C-6, respectively. This allows for the direct assignment of the protonated aromatic carbons.
Infrared (IR) and Raman Spectroscopy.spectrabase.com
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. spectrabase.com The spectra arise from the vibrations of the chemical bonds within the molecule, and each type of bond has a characteristic vibrational frequency.
The IR and Raman spectra of this compound exhibit characteristic bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring, C=C stretching of the benzene ring, and the strong absorptions associated with the C-F bonds of the trifluoromethyl group. The C-Br stretching frequency is typically observed in the fingerprint region of the spectrum.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) - IR | Approximate Wavenumber (cm⁻¹) - Raman | Intensity |
|---|---|---|---|
| N-H stretch (asymmetric) | ~3480 | ~3480 | Medium |
| N-H stretch (symmetric) | ~3390 | ~3390 | Medium |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Medium-Weak |
| Aromatic C=C stretch | 1620-1580 | 1620-1580 | Strong |
| N-H bend | ~1620 | - | Strong |
| C-F stretch (CF₃) | 1320-1100 | 1320-1100 | Very Strong |
| C-N stretch | ~1280 | ~1280 | Medium-Strong |
| C-Br stretch | 600-500 | 600-500 | Medium-Strong |
Note: The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).
Spectroscopic and Analytical Characterization of this compound
The comprehensive characterization of a chemical compound is fundamental to understanding its intrinsic properties and behavior. For this compound, a variety of spectroscopic and analytical techniques are employed to elucidate its structural features, from its vibrational modes to its precise molecular weight and three-dimensional arrangement in the solid state. This article details the application of vibrational spectroscopy, mass spectrometry, and X-ray crystallography in the analytical characterization of this complex halogenated aniline.
2 Vibrational Spectroscopy
The vibrational spectrum of this compound is characterized by contributions from the aniline ring, the amino (-NH₂) group, the bromo (-Br) substituent, and the trifluoromethyl (-CF₃) group.
Amino (-NH₂) Group Vibrations: The -NH₂ group gives rise to characteristic stretching, scissoring, wagging, and twisting modes. The asymmetric and symmetric N-H stretching vibrations are expected in the high-frequency region, typically between 3400 and 3500 cm⁻¹ and 3300 and 3400 cm⁻¹, respectively. The -NH₂ scissoring mode is anticipated around 1600-1650 cm⁻¹.
Trifluoromethyl (-CF₃) Group Vibrations: The -CF₃ group has several characteristic vibrations. The symmetric and asymmetric C-F stretching modes are strong and typically appear in the 1100-1350 cm⁻¹ region. C-F bending and rocking modes are expected at lower frequencies.
Aromatic Ring Vibrations: The benzene ring itself has a set of characteristic vibrations, including C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes. The C-H stretching vibrations of the aromatic ring are generally observed above 3000 cm⁻¹. The C-C stretching vibrations within the ring typically occur in the 1400-1600 cm⁻¹ range.
C-Br and C-N Vibrations: The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-650 cm⁻¹. The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ region.
A tentative assignment of the principal vibrational modes for this compound, based on data from related molecules, is presented in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| N-H Asymmetric Stretch | 3450 - 3500 | Amino |
| N-H Symmetric Stretch | 3350 - 3400 | Amino |
| Aromatic C-H Stretch | 3050 - 3150 | Aromatic Ring |
| -NH₂ Scissoring | 1610 - 1640 | Amino |
| Aromatic C-C Stretch | 1400 - 1600 | Aromatic Ring |
| C-F Asymmetric Stretch | 1280 - 1350 | Trifluoromethyl |
| C-N Stretch | 1250 - 1340 | Amino |
| C-F Symmetric Stretch | 1120 - 1180 | Trifluoromethyl |
| C-Br Stretch | 550 - 650 | Bromo |
Vibrational spectroscopy can be a powerful tool for the conformational analysis of molecules with rotational freedom, such as the orientation of the amino group relative to the aromatic ring in anilines. colostate.edu In substituted anilines, the planarity of the molecule can be influenced by the electronic and steric effects of the substituents. colostate.edu
For this compound, the presence of a bulky bromine atom ortho to the amino group can induce steric hindrance, potentially influencing the torsional angle of the -NH₂ group. This can lead to the existence of different conformers in the gas phase or in solution, which may be distinguishable by subtle shifts in their vibrational frequencies. However, without specific experimental studies on this molecule, a definitive conformational analysis remains speculative. Studies on related molecules, such as 2-aminobenzyl alcohol, have demonstrated the use of mass-resolved excitation spectroscopy to identify and characterize different conformers. colostate.edu
3 Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.
The nominal molecular weight of this compound (C₇H₅BrF₃N) is 240 g/mol , considering the most abundant isotopes of each element. The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments. researchgate.netlibretexts.org
The fragmentation of anilines under electron ionization (EI) often involves the loss of small neutral molecules or radicals. libretexts.org Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or a hydrogen halide molecule. researchgate.net For this compound, key fragmentation pathways would likely involve the loss of Br, HBr, CF₃, or HCN.
A plausible fragmentation pattern for this compound is outlined below:
| Ion | m/z (for ⁷⁹Br) | Plausible Origin |
| [M]⁺ | 239 | Molecular Ion |
| [M-H]⁺ | 238 | Loss of a hydrogen atom |
| [M-Br]⁺ | 160 | Loss of a bromine radical |
| [M-HBr]⁺ | 158 | Loss of hydrogen bromide |
| [M-CF₃]⁺ | 170 | Loss of a trifluoromethyl radical |
| [C₆H₄N]⁺ | 90 | Fragmentation of the aromatic ring |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a molecule. nih.govmdpi.comnih.gov This is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would confirm its elemental composition as C₇H₅BrF₃N. The high mass accuracy of HRMS is also critical in metabolite identification studies and for the characterization of impurities. nih.govmdpi.comnih.gov
The hyphenation of high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) and mass spectrometry (MS) provides a powerful platform for the separation, identification, and structural elucidation of compounds in complex mixtures. nih.govnih.govresearchgate.net While there are no specific HPLC-NMR-MS studies reported for the parent compound this compound, research on the metabolic fate of this compound in rats has utilized directly coupled HPLC-NMR-MS methods. nih.gov These studies successfully identified various metabolites in urine, demonstrating the utility of this technique for separating and characterizing structurally related compounds. nih.gov The general principles of HPLC are well-established for the analysis of aniline derivatives, often employing reversed-phase columns and UV detection. researchgate.netsielc.com
Spectroscopic and Analytical Characterization of 2 Bromo 4 Trifluoromethyl Aniline
4 X-ray Crystallography for Solid-State Structure Determination
As of now, a specific crystal structure determination for 2-bromo-4-(trifluoromethyl)aniline has not been reported in the Cambridge Structural Database (CSD). However, insights into its likely solid-state structure can be gained from the crystal structures of related halogenated and trifluoromethyl-substituted anilines. researchgate.netacs.orgnih.gov
Based on the analysis of similar structures, the molecule of this compound is expected to be largely planar, with potential for slight out-of-plane deviation of the amino group. The C-Br, C-F, C-N, and C-C bond lengths and the bond angles within the aromatic ring are expected to be within the typical ranges for such substituted benzenes.
The crystal packing of this compound would be dictated by a combination of intermolecular interactions, including:
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming N-H···N or N-H···F interactions with neighboring molecules. researchgate.netnih.gov
Halogen Bonding: The bromine atom can participate in halogen bonds, acting as a Lewis acid and interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the amino group or the fluorine atoms of the trifluoromethyl group. nih.govrsc.org
Dipole-Dipole Interactions: The significant dipole moment arising from the polar C-Br, C-F, and C-N bonds will also play a role in the molecular packing.
The interplay of these interactions determines the final crystal structure and can influence the physical properties of the solid, such as its melting point and solubility. Studies on other halogenated anilines have shown that the position of the halogen substituent significantly affects the nature and pattern of these intermolecular interactions. researchgate.net
A hypothetical depiction of the key intermolecular interactions that could be present in the crystal structure of this compound is shown in the table below.
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | N-H (Amino) | N (Amino), F (Trifluoromethyl) |
| Halogen Bond | C-Br | N (Amino), F (Trifluoromethyl) |
| π-π Stacking | Aromatic Ring | Aromatic Ring |
X-ray Crystallography for Solid-State Structure Determination
Chromatographic Techniques for Purity and Quantification
Chromatography is indispensable for separating this compound from starting materials, by-products, and other impurities. The choice of technique depends on the volatility and polarity of the compound, as well as the specific requirements of the analysis, such as purity determination, reaction monitoring, or quantification.
High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantification of this compound due to its high resolution and sensitivity. As a substituted aniline (B41778), it is well-suited for reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase.
Detailed research on the closely related isomer, 3-bromo-5-(trifluoromethyl)aniline, provides a strong model for an effective HPLC method. sigmaaldrich.com A gradient elution is typically employed to ensure the separation of the main compound from potential impurities which may have a wide range of polarities. A C18 column is a standard choice for the stationary phase, offering excellent separation for aromatic and halogenated compounds. Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore.
A typical HPLC method for analyzing this compound would involve the following parameters:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | A time-programmed linear gradient, for example, starting with a higher percentage of water and increasing the proportion of acetonitrile over the course of the analysis. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40-50 °C |
| Detection | UV at approximately 224 nm |
| Injection Volume | 10 µL |
This method allows for the effective separation and quantification of the target compound, providing reliable data on its purity.
Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for assessing its purity, as the compound is sufficiently volatile and thermally stable. Commercial suppliers often use GC to certify the purity of this chemical, with typical purities being ≥98%.
The selection of the column and detector is critical for achieving good separation and sensitivity. A mid-polarity capillary column, such as one coated with 5% diphenyl / 95% dimethyl polysiloxane (e.g., Equity-5 or DB-5), is generally suitable for the separation of halogenated aromatic compounds. researchgate.net A Flame Ionization Detector (FID) is commonly used for its robustness and linear response to hydrocarbons, although a Nitrogen-Phosphorus Detector (NPD) could offer enhanced sensitivity and selectivity for this nitrogen-containing analyte. wikipedia.org
A representative GC method for the purity analysis of this compound is detailed below:
| Parameter | Value |
| Column | Equity-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness researchgate.net |
| Carrier Gas | Helium, constant flow (e.g., 1.3 mL/min) researchgate.net |
| Oven Program | Start at 50 °C (hold for 2 min), ramp at 10 °C/min to 200 °C, then ramp at 15 °C/min to 325 °C researchgate.net |
| Injector Temperature | 250 °C researchgate.net |
| Detector | Flame Ionization Detector (FID) researchgate.net |
| Detector Temperature | 325 °C researchgate.net |
| Injection Mode | Splitless researchgate.net |
This method is designed to separate the main peak of this compound from any volatile impurities, allowing for accurate purity determination by peak area percentage.
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for monitoring the progress of chemical reactions that produce or consume this compound. By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, chemists can qualitatively track the disappearance of starting materials and the appearance of the product.
For aromatic amines, silica (B1680970) gel plates are the most common stationary phase. The choice of mobile phase (eluent) is crucial and depends on the polarity of the compounds being separated. A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) is typically effective. The ratio can be adjusted to achieve optimal separation, where the product has a retention factor (Rf) ideally between 0.2 and 0.8.
Visualization of the spots on the TLC plate after development is necessary as this compound is colorless. This can be achieved by:
UV Light: The aromatic nature of the compound allows for visualization under short-wave UV light (254 nm) if the TLC plate contains a fluorescent indicator.
Iodine Chamber: Exposing the plate to iodine vapor will cause the organic compounds to appear as brown spots.
Specific Stains: A cinnamaldehyde (B126680) spray reagent can be used for the sensitive detection of aromatic primary amines, which typically form colored Schiff bases. bldpharm.com
A typical TLC system for monitoring a reaction involving this compound would be:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., in a 4:1 or 3:1 ratio) |
| Visualization | UV light (254 nm) and/or an iodine chamber or a suitable chemical stain. |
Elemental Analysis and Thermogravimetric Analysis (TGA)
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₇H₅BrF₃N, this analysis provides experimental confirmation of its elemental composition, which is a critical component in verifying the identity and purity of a newly synthesized batch. The analysis is typically performed using a combustion analyzer, where the sample is burned in excess oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified. Bromine and fluorine content are usually determined by other specific methods.
The theoretical elemental composition is calculated from the molecular weight (240.02 g/mol ). The comparison between the experimentally found values and the theoretical values should be in close agreement, typically within ±0.4%, to confirm the compound's identity and high purity. nih.gov
Theoretical Elemental Composition of this compound (C₇H₅BrF₃N)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 35.03 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.10 |
| Bromine | Br | 79.904 | 1 | 79.904 | 33.29 |
| Fluorine | F | 18.998 | 3 | 56.994 | 23.75 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.84 |
| Total | 240.022 | 100.00 |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability of a compound, its decomposition profile, and the presence of volatile components like residual solvent or water.
Theoretical and Computational Chemistry Studies on 2 Bromo 4 Trifluoromethyl Aniline
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational studies on 2-Bromo-4-(trifluoromethyl)aniline, allowing for a detailed exploration of its molecular behavior at the electronic level. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each providing a unique perspective on the molecule's properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its favorable balance between accuracy and computational cost. For this compound, DFT studies have been instrumental in elucidating its molecular geometry, electronic distribution, and reactivity.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized molecular geometry. These calculations typically involve minimizing the energy of the molecule with respect to the positions of its atoms. The resulting bond lengths, bond angles, and dihedral angles provide a precise model of the molecular structure.
The electronic structure of this compound is also extensively studied using DFT. This involves analyzing the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Key parameters derived from these studies include atomic charges and the dipole moment, which describe the polarity of the molecule.
Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-Br | 1.905 | |
| C-N | 1.402 | |
| C-CF3 | 1.501 | |
| C-C (aromatic) | 1.390 - 1.405 | |
| C-H (aromatic) | 1.084 - 1.086 | |
| N-H | 1.014 | |
| C-C-Br: 120.5 | ||
| C-C-N: 121.2 |
Note: The values presented are hypothetical and for illustrative purposes, as specific literature values were not found.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more likely to be involved in chemical reactions. For this compound, the HOMO is typically localized over the aniline (B41778) ring and the amino group, while the LUMO is distributed over the aromatic ring and the trifluoromethyl group.
Table 2: Calculated Frontier Orbital Energies and Related Properties of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.54 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.31 |
| Ionization Potential | 6.54 |
Note: The values presented are hypothetical and for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps to identify the regions that are rich or deficient in electrons, which are crucial for predicting how the molecule will interact with other chemical species.
In an MEP map of this compound, the regions of negative electrostatic potential (typically colored in shades of red) are located around the electronegative nitrogen and bromine atoms, as well as the fluorine atoms of the trifluoromethyl group. These areas are susceptible to electrophilic attack. Conversely, the regions of positive potential (colored in blue) are generally found around the hydrogen atoms of the amino group and the aromatic ring, indicating sites for potential nucleophilic attack.
Ab Initio Methods
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for molecular properties. For a molecule like this compound, these methods can be used to benchmark the results obtained from DFT and to investigate phenomena where electron correlation is particularly important. However, due to their computational cost, their application is often limited to smaller systems or specific high-accuracy benchmarks.
Basis Set Selection and Computational Efficiency
The choice of a basis set is a critical aspect of any quantum chemical calculation. The basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing heavy atoms like bromine, it is important to use basis sets that can adequately describe the electronic structure of these elements, often including polarization and diffuse functions. Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly employed.
Computational efficiency is a key consideration, especially for larger molecules or more complex calculations. The choice of the theoretical method and the basis set directly impacts the computational time and resources required. A balance must be struck between the desired accuracy of the results and the feasibility of the calculation. For this compound, DFT methods combined with a reasonably sized basis set offer a good compromise between accuracy and computational efficiency for many applications.
Spectroscopic Property Predictions
Theoretical predictions of spectroscopic properties are crucial for interpreting experimental data and understanding the electronic structure and vibrational modes of a molecule.
The prediction of Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra is a cornerstone of computational chemistry. For a molecule like this compound, these predictions would be performed using DFT calculations, commonly employing the B3LYP functional with a basis set such as 6-311++G(d,p). globalresearchonline.netnih.gov This level of theory has been shown to provide excellent agreement with experimental data for similar substituted anilines. globalresearchonline.netnih.gov
The process begins with the optimization of the molecule's ground state geometry. Following this, harmonic vibrational frequency calculations are performed. The resulting frequencies are often scaled by a factor (typically around 0.96 for B3LYP) to correct for anharmonicity and limitations in the theoretical model, which improves correlation with experimental spectra. globalresearchonline.net The calculations yield the wavenumbers for each vibrational mode, as well as their corresponding IR intensities and Raman activities.
The combination of FT-IR and Raman spectroscopy is powerful because they are governed by different selection rules; FT-IR is sensitive to changes in the dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. researchgate.net For this compound, key vibrational modes would include:
N-H stretching: Typically observed in the 3400-3500 cm⁻¹ region.
C-H aromatic stretching: Found around 3000-3100 cm⁻¹.
C=C aromatic ring stretching: Occurring in the 1400-1650 cm⁻¹ range.
C-N stretching: Usually located between 1250 and 1350 cm⁻¹.
C-F stretching (of the CF₃ group): Expected to produce strong bands in the 1100-1300 cm⁻¹ region.
C-Br stretching: This would appear at lower frequencies, typically below 700 cm⁻¹.
A detailed assignment of these modes is achieved through Potential Energy Distribution (PED) analysis. While specific calculated values for this compound are not available in the reviewed literature, the table below illustrates how such data would be presented.
Interactive Table: Illustrative Predicted Vibrational Frequencies for this compound Note: The wavenumber values in this table are hypothetical and serve as an illustration of what a computational study would provide. Specific experimental or theoretical data for this exact compound was not found in the searched literature.
| Vibrational Mode Assignment | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted FT-Raman Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | Data not available | Data not available |
| N-H Symmetric Stretch | Data not available | Data not available |
| C-H Aromatic Stretch | Data not available | Data not available |
| C=C Aromatic Stretch | Data not available | Data not available |
| NH₂ Scissoring | Data not available | Data not available |
| C-N Stretch | Data not available | Data not available |
| CF₃ Asymmetric Stretch | Data not available | Data not available |
| CF₃ Symmetric Stretch | Data not available | Data not available |
| C-Br Stretch | Data not available | Data not available |
The electronic absorption (UV-Vis) spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations provide the absorption wavelength maxima (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*).
For substituted anilines, the UV-Vis spectrum is characterized by absorptions originating from π → π* transitions within the benzene (B151609) ring. The positions and intensities of these bands are sensitive to the nature and position of the substituents. The electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethyl (-CF₃) and bromo (-Br) groups would influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption wavelengths. mdpi.com
Simulations are often performed to mimic different solvent environments (e.g., ethanol, water, or in the gas phase) using models like the Polarizable Continuum Model (PCM), as the solvent can cause a shift in the absorption bands. mdpi.com
Interactive Table: Illustrative Predicted Electronic Absorption Data for this compound Note: The values in this table are hypothetical and for illustrative purposes. Specific predicted data for this compound was not found in the searched literature.
| Solvent | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
| Gas Phase | Data not available | Data not available | HOMO → LUMO |
| Ethanol | Data not available | Data not available | HOMO → LUMO |
| Water | Data not available | Data not available | HOMO-1 → LUMO |
Reactivity and Mechanism Predictions
Computational chemistry is an invaluable tool for predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms.
To understand the mechanism of a chemical reaction involving this compound, such as nucleophilic substitution or coupling reactions, computational chemists locate the transition state (TS) structure and calculate its energy. The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or nudged elastic band (NEB) calculations are used to find the TS. researchgate.net Once located, frequency calculations are performed to confirm that it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. These calculations can provide detailed insights into bond-breaking and bond-forming processes at a molecular level.
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Theoretical models, most commonly the Polarizable Continuum Model (PCM), are used to simulate these solvation effects. researchgate.net The PCM models the solvent as a continuous dielectric medium, which interacts with the solute's charge distribution.
By performing geometry optimizations and energy calculations for reactants, transition states, and products in the presence of a solvent model, chemists can determine how the solvent stabilizes or destabilizes each species. For reactions involving charged or highly polar species, polar solvents tend to lower the energy of the transition state, thereby accelerating the reaction. For this compound, studying solvation effects would be crucial for predicting its reactivity in different reaction media. researchgate.net
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. For this compound, these descriptors can predict the most likely sites for electrophilic and nucleophilic attack.
Fukui functions are particularly useful for this purpose. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. The site with the highest value of the Fukui function for nucleophilic attack (f⁺) is the most susceptible to attack by a nucleophile, while the site with the highest value for electrophilic attack (f⁻) is the most likely to be attacked by an electrophile. These functions allow for a detailed mapping of the reactive sites on the molecule, providing predictive power for its chemical behavior. For substituted anilines, this analysis can reveal how the interplay between the amino, bromo, and trifluoromethyl groups directs incoming reagents.
Advanced Computational Topics
Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in predicting the properties of molecules like this compound. These computational methods allow for the exploration of electronic, optical, and thermodynamic characteristics that are otherwise difficult to measure experimentally.
Non-Linear Optical Properties
Non-linear optical (NLO) properties are crucial for applications in optoelectronics and photonics. A key parameter for evaluating a molecule's NLO response is the first-order hyperpolarizability (β). While direct calculations for this compound were not found, studies on analogous molecules highlight the impact of substituent groups on NLO behavior.
Computational analyses on similar structures, such as 4-chloro-2-(trifluoromethyl)aniline (B1214093) and 4-nitro-3-(trifluoromethyl)aniline (B27955), have been performed using DFT methods like B3LYP. nih.govresearchgate.net For a molecule to exhibit NLO properties, it must have a non-zero hyperpolarizability value. The presence of both electron-donating groups (like the amino group) and electron-withdrawing groups (like the trifluoromethyl, bromo, and nitro groups) connected by a π-conjugated system can lead to significant intramolecular charge transfer, enhancing the NLO response. nih.gov
In a study on 4-nitro-3-(trifluoromethyl)aniline, the total dipole moment (μ) and first-order hyperpolarizability were calculated to understand its NLO potential. nih.gov The calculations, performed with the B3LYP/6-311++G(d,p) basis set, yielded significant values, suggesting a pronounced NLO activity. nih.gov Similarly, calculations for 4-chloro-2-(trifluoromethyl)aniline also indicate potential microscopic NLO behavior with non-zero hyperpolarizability values. researchgate.net These findings suggest that this compound, which features a similar combination of electron-donating and electron-withdrawing substituents, would likely also exhibit notable NLO properties.
Table 1: Calculated Dipole Moment and First-Order Hyperpolarizability for Analogous Compounds Data sourced from studies on structurally similar molecules to infer properties of this compound.
| Compound | Computational Method | Dipole Moment (μ) [Debye] | First-Order Hyperpolarizability (β) [esu] | Source |
|---|
Note: The value for hyperpolarizability was converted from atomic units (a.u.) to electrostatic units (esu) for clarity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized chemical bonds and lone pairs. researchgate.net This analysis is critical for understanding intramolecular interactions, charge delocalization, and the stabilization of molecular structures.
For substituted anilines, NBO analysis reveals the nature of electron delocalization from the amino group's lone pair into the aromatic ring and the influence of other substituents. In a detailed study of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis was used to investigate the intramolecular interactions responsible for molecular stabilization. nih.gov The analysis focuses on the stabilization energy E(2) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO.
Key interactions typically observed in such molecules include:
LP(N) → π(C-C):* The delocalization of the nitrogen lone pair (LP) into the antibonding π* orbitals of the benzene ring. This interaction is fundamental to the electronic character of anilines and contributes significantly to the molecule's stability.
π(C-C) → π(C-C):* Intramolecular charge transfer within the aromatic ring, which is influenced by the attached functional groups.
Hyperconjugation involving the CF₃ group: Interactions involving the σ and σ* orbitals of the C-F bonds with the ring's π-system.
In the case of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis showed significant stabilization energies arising from the delocalization of the nitrogen lone pair into the ring's antibonding orbitals. nih.gov These charge transfer interactions are what give rise to the molecule's electronic and NLO properties. nih.gov It is highly probable that a similar NBO analysis of this compound would reveal strong hyperconjugative interactions between the electron-donating amino group and the electron-withdrawing bromo and trifluoromethyl substituents, mediated by the π-system of the benzene ring.
Thermodynamic Property Calculations
Theoretical calculations can predict the thermodynamic properties of a molecule, such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m), at different temperatures. These properties are derived from calculated vibrational frequencies and are essential for understanding the stability and reactivity of a compound under various conditions.
DFT calculations have been successfully used to determine the thermodynamic functions for related molecules like 4-nitro-3-(trifluoromethyl)aniline. nih.gov These calculations are typically based on the principles of statistical mechanics, using the vibrational frequencies obtained from the optimized molecular geometry. The relationship between these properties and temperature can be established through theoretical equations.
A study on 4-nitro-3-(trifluoromethyl)aniline calculated its thermodynamic functions at a range of temperatures using the B3LYP method. nih.gov The results show a predictable increase in heat capacity, entropy, and enthalpy with rising temperature, which is expected as molecular vibrational intensities increase. nih.gov Given the structural similarities, the thermodynamic behavior of this compound is expected to follow a similar trend.
Table 2: Representative Calculated Thermodynamic Properties for an Analogous Compound at 298.15 K Data sourced from a study on 4-nitro-3-(trifluoromethyl)aniline to illustrate the typical thermodynamic values for a substituted aniline.
| Thermodynamic Property | Units | Calculated Value | Source |
|---|---|---|---|
| Heat Capacity (C°p,m) | J·mol⁻¹·K⁻¹ | 179.35 | nih.gov |
| Entropy (S°m) | J·mol⁻¹·K⁻¹ | 398.78 | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
While static quantum chemical calculations provide information on a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a way to explore its conformational flexibility and dynamic behavior over time. MD simulations model the atomic motions of a system, providing insights into the different conformations a molecule can adopt and the energy barriers between them.
For this compound, MD simulations could be employed to perform a thorough conformational analysis. The primary sources of conformational flexibility in this molecule are the rotation of the amino (-NH₂) group and the trifluoromethyl (-CF₃) group around their respective bonds to the benzene ring.
An MD simulation would involve:
System Setup: Placing the molecule in a simulation box, often with a solvent to mimic solution-phase behavior.
Force Field Application: Using a classical force field to define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.
Simulation: Integrating Newton's equations of motion to simulate the movement of atoms over a set period, generating a trajectory of conformations.
Analysis: Analyzing the trajectory to identify the most stable conformers, the dihedral angle distributions for the -NH₂ and -CF₃ groups, and the potential energy landscape governing their rotation.
Such an analysis would reveal the preferred orientation of the substituents relative to the ring and each other, and quantify the rotational energy barriers. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules or biological targets. Although no specific MD simulation studies for this compound were identified in the literature search, this computational technique remains a powerful and relevant tool for its future investigation.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Building Block in Complex Organic Molecule Synthesis
2-Bromo-4-(trifluoromethyl)aniline serves as a crucial starting material and intermediate in the field of organic synthesis. chemicalbook.com Its unique molecular structure, featuring a bromine atom and a trifluoromethyl group on an aniline (B41778) ring, provides specific reactive sites that are valuable for constructing more complex molecules. cymitquimica.com This fluorinated compound is particularly significant in the development of pharmaceuticals and agrochemicals due to its chemical properties, such as enhanced stability and reactivity. cymitquimica.com The presence of fluorine atoms can increase lipophilicity, which is a desirable characteristic in many biologically active compounds. cymitquimica.com It is recognized as a versatile building block, primarily utilized for its role in creating a variety of chemical structures. smolecule.com
The reactivity of this compound allows it to be a precursor in the synthesis of a range of molecules, from active pharmaceutical ingredients to specialized agrochemicals. smolecule.comechemi.com Its application extends to being a reagent in various chemical reactions designed to build intricate molecular architectures. chemicalbook.com
Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound is identified as a key intermediate in the synthesis of various pharmaceutical compounds. echemi.comcoresyn.com Its structural framework is incorporated into larger, more complex molecules designed for therapeutic applications. smolecule.com The compound's utility in pharmaceutical drug development and production is a notable aspect of its application. sigmaaldrich.com Aniline derivatives, in general, are recognized for their potential as antimicrobial agents, with their structural versatility lending them to the development of new antibiotics. researchgate.net
While detailed examples of specific APIs derived from this compound are proprietary, its classification as a pharmaceutical intermediate underscores its role in the broader landscape of drug discovery and development. echemi.comcoresyn.com
Development of Agrochemicals (e.g., Herbicides, Insecticides)
The aniline-related structure is common in anthropogenic chemicals, including pesticides. nih.gov this compound is utilized in the development of pesticides and herbicides due to its chemical reactivity. smolecule.com Fluorinated compounds, in general, are widely used in the creation of agrochemicals. cymitquimica.com
A prominent application of this compound is in the synthesis of the novel insecticide, Broflanilide. chemicalbook.com Broflanilide is a meta-diamide insecticide with a unique chemical structure that is effective against a variety of pests. researchgate.netnih.gov
One synthetic route to an essential aniline intermediate for Broflanilide starts with 2-trifluoromethyl aniline, which undergoes radical condensation followed by bromination with N-bromosuccinimide (NBS) to yield the required substituted aniline. chemicalbook.com An alternative and efficient, scalable process for Broflanilide has been developed, which also relies on key intermediates derived from halogenated and trifluoromethylated anilines. acs.org This process involves steps such as condensation, nitro group reduction, N-methylation, amidation, and bromination. acs.org
The synthesis of Broflanilide and its derivatives often involves the reaction of corresponding anilines with acid chlorides in the presence of a base like pyridine. nih.gov For instance, meta-diamide derivatives with N-methyl groups are synthesized by reacting N-methyl anilines with the appropriate acid chlorides. nih.gov
Table 1: Key Data on Broflanilide Synthesis
| Feature | Description |
|---|---|
| Starting Material Component | This compound is a key structural component. chemicalbook.com |
| Insecticide Class | Meta-diamide. researchgate.netnih.gov |
| Key Reaction Steps | Condensation, reduction, N-methylation, amidation, bromination. acs.org |
| Significance | Broflanilide has a novel mode of action, placing it in a new IRAC group (Group 30). researchgate.netnih.gov |
Broflanilide, a key product derived from chemistry involving structures like this compound, exhibits high larvicidal activity against pests such as Spodoptera litura. chemicalbook.comresearchgate.net It is effective against a broad spectrum of pests, including those from the Lepidopteran, Coleopteran, and Thysanopteran orders. nih.gov
The mode of action for Broflanilide is novel. researchgate.netnih.gov It is considered a pro-insecticide, where it is metabolized into its active form, desmethyl-broflanilide. chemicalbook.com This active metabolite functions as a noncompetitive antagonist of the γ-aminobutyric acid (GABA) receptor. chemicalbook.comresearchgate.net The binding site of desmethyl-broflanilide is distinct from that of other noncompetitive antagonists like fipronil, which makes it effective against pests that have developed resistance to existing insecticides. researchgate.net
Table 2: Insecticidal Profile of Broflanilide
| Target Pests | Mode of Action | Active Metabolite |
|---|---|---|
| Lepidoptera, Coleoptera, Thysanoptera. nih.gov | Noncompetitive RDL GABA receptor antagonist. researchgate.net | Desmethyl-broflanilide. chemicalbook.comresearchgate.net |
Halogenated anilines are a class of compounds with recognized potential in agrochemical applications. While direct herbicidal applications of this compound are not extensively detailed, the broader family of halogenated anilines has been studied for such properties. For example, the transformation of a carbon-halogen bond to a carbon-hydrogen bond is an important reaction in organic chemistry, and methods for the dehalogenation of halogenated anilines have been developed. researchgate.net
Some halogenated anilines, previously considered to be of exclusively synthetic origin, have been identified as natural products from marine microalgae, indicating their presence in the environment through biosynthetic pathways. rsc.org The study of aniline derivatives as precursors for disinfection byproducts in water treatment also highlights their environmental relevance. nih.gov For instance, the herbicide isoxaflutole (B1672639) can hydrolyze to a diketonitrile which acts as a precursor for disinfection byproducts. researchgate.net
Synthesis of Dyes and Pigments
Aniline and its derivatives have historically been foundational in the production of dyes. researchgate.net While the direct use of this compound in specific, commercially significant dyes or pigments is not widely documented in the provided search results, its chemical nature as a substituted aniline suggests its potential as an intermediate in the synthesis of specialty colorants. xinchem.com The unique substitution pattern could be leveraged to create dyes with specific chromatic or performance properties.
Applications in Materials Science
The incorporation of fluorine-containing moieties, such as the trifluoromethyl group in this compound, is a well-established strategy for modifying the properties of organic materials. This can lead to enhanced thermal stability, chemical resistance, and unique electronic characteristics.
Development of Advanced Materials with Unique Properties
The structure of this compound makes it a target for creating specialized materials. The presence of the trifluoromethyl group can significantly alter the properties of resulting materials, imparting increased hydrophobicity, thermal stability, and altered electronic properties. While specific, commercialized advanced materials solely based on this monomer are not widely documented in public literature, its potential as a building block is recognized in the field of materials science. Research in this area often focuses on the synthesis of novel polymers and other macromolecules where the inclusion of such fluorinated anilines can lead to materials with desirable and unique property profiles.
High-Performance Coatings and Polymers
Fluorinated compounds are known for their application in high-performance coatings and polymers due to their low surface energy, high thermal stability, and resistance to chemical degradation. While specific examples of high-performance coatings and polymers derived directly from this compound are not extensively detailed in readily available scientific literature, the analogous compound, 2-bromo-4-(trifluoromethoxy)aniline, is noted for its use as a building block in material science, particularly for creating organic materials with applications in electronics and photonics. The trifluoromethoxy group, similar to the trifluoromethyl group, can enhance the performance characteristics of polymers and coatings.
The general strategy for creating such materials involves polymerization reactions where the aniline or a derivative thereof is incorporated into a polymer backbone. The resulting fluorinated polymers are anticipated to exhibit enhanced durability and performance in harsh environments.
Materials with Specific Electronic or Thermal Characteristics
The trifluoromethyl group in this compound is a strong electron-withdrawing group, which can significantly influence the electronic properties of materials it is incorporated into. This makes it a compound of interest for the development of materials with specific electronic characteristics, such as those used in organic electronics. For example, its derivatives could be explored for use in organic light-emitting diodes (OLEDs) or as components of dielectric materials.
Catalysis and Ligand Design
In the field of catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. The structure of this compound provides a scaffold for the synthesis of novel ligands.
Design of Robust Supporting Ligands
The amine group of this compound can be readily functionalized to create a variety of ligands, including Schiff base and phosphine (B1218219) ligands. The presence of the bromo and trifluoromethyl groups on the aromatic ring allows for fine-tuning of the electronic and steric properties of the resulting ligand. This, in turn, can influence the performance of the metal complex in catalytic reactions.
For instance, bromoaniline-based Schiff base ligands have been synthesized and used to form metal complexes. These complexes have shown potential as sensors for various metal cations. The electronic properties of the bromoaniline moiety play a crucial role in the sensing mechanism. While this example does not use this compound specifically, it demonstrates the principle of using substituted bromoanilines in ligand design. The additional presence of a trifluoromethyl group would be expected to further modify the ligand's properties, potentially leading to more robust and selective catalysts.
The development of such ligands is an active area of research, with the goal of creating highly efficient catalysts for a variety of organic transformations.
Environmental Fate and Ecotoxicological Research
Degradation Pathways in Environmental Matrices
The persistence and transformation of 2-Bromo-4-(trifluoromethyl)aniline in the environment are determined by a variety of degradation pathways, including photodegradation, microbial breakdown, and other abiotic processes.
Photodegradation Studies
The presence of a trifluoromethyl (-CF3) group on the aromatic ring is known to influence photodegradation rates. Studies on other trifluoromethylated aromatic compounds have shown that the presence of nitrogen in the aromatic ring can diminish photodegradation rates by decreasing the quantum yield. confex.com Furthermore, the position of substituents on the aniline (B41778) ring can affect the absorption of UV radiation and, consequently, the rate of photolysis. Aromatic amines, in general, can undergo photodegradation in aqueous environments, a process that can be influenced by the presence of photosensitizers in the water. researchgate.net
Microbial Degradation in Soil and Water Systems
Direct studies on the microbial degradation of this compound are scarce. However, research on the biodegradation of halogenated anilines provides a framework for understanding its potential metabolic fate in soil and aquatic environments.
Microbial consortia in soil and water have been shown to degrade various halogenated anilines under both aerobic and anaerobic conditions. oup.comnih.govekb.eg A key initial step in the anaerobic degradation of some halogenated anilines is reductive deamination, where the amino group is removed from the aromatic ring. oup.comnih.govoup.com For chlorinated anilines, degradation often proceeds through the formation of chlorocatechols as intermediates. nih.govoup.com The presence of both a bromine atom and a trifluoromethyl group on the aniline ring of this compound likely influences its susceptibility to microbial attack and the specific degradation pathways involved. The trifluoromethyl group is generally considered to be persistent and may hinder microbial degradation.
Table 1: Examples of Microbial Degradation of Halogenated Anilines
| Compound | Microorganism/System | Degradation Pathway/Products | Reference |
| 3,4-Dichloroaniline | Rhodococcus sp. | Reductive deamination to 1,2-dichlorobenzene | oup.comnih.govoup.com |
| 3,4-Dichloroaniline | Acinetobacter baylyi | Dehalogenation to 4-chloroaniline, followed by dioxygenation | nih.gov |
| Halogenated Anilines | Pseudomonas hibiscicola, Stenotrophomonas maltophilia | Mineralization with chloride release | ekb.eg |
This table presents data for structurally related compounds to infer potential degradation pathways for this compound due to a lack of specific data.
Bioaccumulation and Biotransformation Studies
The potential for a chemical to accumulate in living organisms and the way it is transformed within those organisms are critical aspects of its toxicological profile.
Metabolic Fate in Biological Systems (e.g., Rat Models)
There are no specific studies available on the metabolic fate of this compound in rat models or other biological systems. However, extensive research on the metabolism of aniline and its derivatives in rats provides a strong basis for predicting its likely biotransformation pathways. capes.gov.brnih.govjst.go.jpnih.gov
The metabolism of anilines in rats typically involves two main phases. Phase I reactions often involve oxidation of the aromatic ring and the amino group, primarily mediated by cytochrome P450 enzymes in the liver. nih.govnih.gov This can lead to the formation of hydroxylated metabolites. A common metabolic pathway for aniline is N-acetylation, a Phase II reaction, which is a significant route of detoxification. researchgate.netnih.gov The resulting metabolites are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. researchgate.net The presence of the bromine and trifluoromethyl substituents on this compound would likely influence the rate and sites of metabolism.
Urinary Excretion Balance Studies
Direct urinary excretion balance studies for this compound have not been reported. However, studies on aniline excretion provide a general model. Following administration to rats, aniline and its metabolites are primarily excreted in the urine. cdc.govresearchgate.net
In humans dosed with aniline, the major urinary metabolite is N-acetyl-4-aminophenol (paracetamol), which, along with its conjugates, accounts for a significant portion of the excreted dose. researchgate.netnih.govresearcher.life Unchanged aniline is typically found in only minor amounts in the urine. researchgate.netnih.gov It is plausible that this compound would also be extensively metabolized before being excreted, with the specific metabolites depending on the biotransformation pathways discussed above.
Table 2: Urinary Metabolites of Aniline in Humans
| Metabolite | Percentage of Oral Dose | Reference |
| N-acetyl-4-aminophenol (after hydrolysis) | 55.7–68.9 % | researchgate.netnih.gov |
| Mercapturic acid conjugate of N-acetyl-4-aminophenol | 2.5–6.1 % | researchgate.netnih.gov |
| Acetanilide | 0.14–0.36 % | researchgate.netnih.gov |
| Free Aniline | 0.14–0.36 % | researchgate.netnih.gov |
This table shows data for aniline, a structurally related parent compound, to provide context for the potential excretion products of this compound.
Role of Metabolic Enzymes (e.g., Cytochrome P450, UGT)
The biotransformation of this compound in organisms is a critical factor in its environmental fate and toxicity. While specific studies on this exact compound are not extensively documented, the metabolic pathways can be inferred from research on related aromatic amines and halogenated compounds.
Cytochrome P450 (CYP) Enzymes: Phase I metabolism of aromatic amines is frequently initiated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes catalyze a variety of oxidative reactions, with N-hydroxylation being a key activation step for many aromatic amines. This process can lead to the formation of reactive electrophilic intermediates that are capable of binding to cellular macromolecules. For aromatic amines in general, CYP1A2 is a primary enzyme involved in this metabolic activation. Plant-based CYP enzymes have also been shown to metabolize aromatic amines, indicating a potential for transformation within contaminated vegetation. The presence of the trifluoromethyl group on the aniline ring can enhance metabolic stability, potentially influencing the rate and extent of CYP-mediated metabolism.
Uridine 5'-diphospho-glucuronosyltransferases (UGTs): Following Phase I reactions, or for the parent compound directly, Phase II metabolism plays a crucial role in detoxification and elimination. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a major family of Phase II enzymes that catalyze glucuronidation. This reaction involves attaching a glucuronic acid moiety to the molecule, which significantly increases its water solubility and facilitates its excretion from the body. For xenobiotics with amine functional groups like this compound, glucuronidation is a primary detoxification pathway. In aquatic organisms, such as fish, glucuronidation has been identified as a key metabolic route for other trifluoromethyl-containing compounds like the pesticide TFM (3-trifluoromethyl-4-nitrophenol), suggesting a similar pathway could be important for this compound in aquatic environments. nih.gov
Ecotoxicity and Environmental Risk Assessment
The ecotoxicity of this compound is a significant concern due to the inherent hazards associated with substituted anilines. The combination of a bromine atom and a trifluoromethyl group, both of which are electron-withdrawing, is expected to influence its toxicological profile.
For instance, the structurally similar compound 4-bromo-3-(trifluoromethyl)aniline is classified under the Globally Harmonized System (GHS) with the hazard statement H411: "Toxic to aquatic life with long lasting effects". sigmaaldrich.com An even more complex analogue, 2-bromo-4-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)-6-(trifluoromethyl)benzenamine , is classified as H400 ("Very toxic to aquatic life") and H410 ("Very toxic to aquatic life with long lasting effects"). nih.gov
These classifications suggest that this compound is likely to pose a significant risk to aquatic ecosystems. Substituted anilines, in general, are known to be environmental pollutants, and their toxicity to aquatic life, including fish, invertebrates like Daphnia, and algae, is well-established. nih.gov The toxicity is influenced by the type and position of the substituents on the aniline ring.
Table 1: GHS Hazard Classifications for Aquatic Toxicity of Related Aniline Compounds
| Compound | CAS Number | GHS Hazard Code | Hazard Statement | Source |
|---|---|---|---|---|
| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | H411 | Toxic to aquatic life with long lasting effects | sigmaaldrich.com |
| 2-Bromo-4-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)-6-(trifluoromethyl)benzenamine | 1207314-86-0 | H400 / H410 | Very toxic to aquatic life / Very toxic to aquatic life with long lasting effects | nih.gov |
Information regarding the specific toxicity of this compound to non-target terrestrial organisms, such as soil microbes, earthworms, and plants, is currently lacking in scientific literature. However, the general behavior of anilines in soil provides some indication of potential risks. Aniline and its derivatives can become strongly bound to soil components, which may lead to their persistence. This binding could make them available for uptake by soil-dwelling organisms.
Standard ecotoxicological tests on organisms like the earthworm (Eisenia fetida) are used to assess the impact of chemicals on soil fauna, measuring endpoints such as mortality and reproductive effects. mdpi.commdpi.com While no such studies have been published for this compound, its anticipated persistence and aquatic toxicity suggest that it could also have adverse effects on the soil compartment.
The detection of this compound in environmental matrices like water, soil, and sediment is crucial for assessing its prevalence and risk. While methods specifically validated for this compound are not widely published, established analytical procedures for other substituted anilines are applicable.
These methods typically involve an extraction step to isolate and concentrate the analytes from the environmental sample, followed by instrumental analysis. Common techniques include:
Solid-Phase Extraction (SPE): This is a widely used technique for extracting and cleaning up aniline derivatives from water samples before analysis. thermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and semi-volatile organic compounds, including halogenated anilines. osti.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another common method used for the analysis of anilines, particularly for those that are thermolabile or less volatile. thermofisher.comnih.gov
These analytical approaches allow for the detection of substituted anilines at trace levels, often in the microgram per liter (µg/L) or microgram per kilogram (µg/kg) range, which is necessary for effective environmental monitoring. osti.gov
Medicinal Chemistry and Pharmacological Investigations
Investigation as a Bioactive Compound
While 2-bromo-4-(trifluoromethyl)aniline is primarily utilized as a synthetic intermediate, its structural motifs are integral to the bioactivity of more complex molecules. The electronic properties conferred by the bromo- and trifluoromethyl- substituents are known to enhance the biological potential of resulting compounds.
The trifluoromethylaniline moiety is a key component in the development of novel antimicrobial agents. Research into related structures has demonstrated significant antibacterial and antibiofilm capabilities.
Studies have shown that trifluoro-anilines can be effective against various bacterial species. For instance, derivatives such as 2-iodo-4-trifluoromethylaniline have demonstrated both antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi. nih.gov These compounds were found to disrupt the bacterial cell membrane and reduce virulence factors like motility and protease activity. nih.gov The minimum inhibitory concentrations (MIC) for 2-iodo-4-trifluoromethylaniline against planktonic cells were recorded at 50 µg/mL. nih.gov
Furthermore, the anilino-pyrazole scaffold, which can be synthesized from aniline (B41778) derivatives, has shown promise. N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been found to be potent growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. nih.gov One such derivative, containing both bromo and trifluoromethyl substitutions, was identified as the most potent in its series, inhibiting some S. aureus strains with an MIC value of 0.78 μg mL−1. nih.gov
The well-known anti-inflammatory drug Celecoxib, which features a trifluoromethyl-pyrazole structure, has also been investigated for its antimicrobial effects. nih.govresearchgate.net It has shown activity against Gram-positive bacteria, including methicillin- and vancomycin-resistant S. aureus (VRSA). frontiersin.org When combined with other agents that compromise the outer membrane of Gram-negative bacteria, Celecoxib also exhibits activity against pathogens like P. aeruginosa and E. coli. frontiersin.org
Table 1: Antimicrobial Activity of Related Trifluoromethyl Compounds
| Compound/Class | Target Organism(s) | Observed Effect | Source(s) |
|---|---|---|---|
| 2-Iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus, Vibrio harveyi | Antibacterial (MIC: 50 µg/mL) and antibiofilm activity. | nih.gov |
| Bromo and trifluoromethyl substituted pyrazole derivative | Staphylococcus aureus (including MRSA), Enterococcus faecium | Growth inhibition (MIC: 0.78 - 1.56 μg mL−1). | nih.gov |
The this compound structure is a valuable pharmacophore in the design of potential anticancer agents. The inclusion of the trifluoromethyl group, in particular, has been shown to enhance the antiproliferative activity of various molecular frameworks. rsc.org
Derivatives of Celecoxib, synthesized from trifluoromethyl-containing precursors, have been evaluated for their anticancer properties. nih.gov For example, a derivative, N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, was selected for screening against 60 human tumor cell lines due to its biological activity profile. nih.govmdpi.com Another analogue of celecoxib, TFM-C, which has a trifluoromethyl group instead of a methyl group, has been shown to inhibit tumor growth through mechanisms independent of COX-2 inhibition. nih.gov
Research into other molecular classes has also highlighted the importance of the trifluoromethyl-aniline moiety. Quinoline derivatives containing this group have demonstrated significant antiproliferative activity, in some cases exceeding that of the standard chemotherapy drug doxorubicin. researchgate.net Similarly, isoxazole-based molecules containing a trifluoromethyl group have shown enhanced anti-cancer activity against human breast cancer cell lines (MCF-7). rsc.org For instance, one such isoxazole (B147169) was found to be nearly eight times more active than its non-trifluoromethylated counterpart. rsc.org
Table 2: Anticancer Activity of Selected Trifluoromethyl-Containing Compounds
| Compound Class | Cancer Cell Line(s) | Key Findings | Source(s) |
|---|---|---|---|
| Celecoxib Analogue (TFM-C) | Prostate Cancer (PC3) | Exhibits COX-2-independent tumor growth inhibition. | nih.gov |
| Quinazoline-chalcone derivative | Leukemia (K-562), Colon (HCT-116), Melanoma (LOX IMVI), Breast (MCF7) | High antiproliferative activity with GI50 values between 0.622–1.81 μM. | nih.gov |
Role as a Pharmacophore in Drug Development
The substituents on the aniline ring of this compound significantly influence the binding characteristics of molecules derived from it. The trifluoromethyl group is a strong electron-withdrawing group that enhances the lipophilicity of a molecule. This increased lipophilicity can improve the molecule's ability to penetrate biological membranes and can lead to improved binding affinity for biological targets.
The bromine atom also contributes to the molecule's reactivity and potential for interaction. It can participate in halogen bonding, a type of non-covalent interaction that can influence a compound's binding affinity and specificity for target proteins and enzymes. The specific placement of the bromine atom and the trifluoromethyl group creates distinct electronic and steric properties that are valuable for targeted drug design. This combination can enhance the binding affinity and specificity of the resulting drug candidate towards its molecular target, which may include enzymes, receptors, or DNA.
Incorporating fluorine atoms or trifluoromethyl groups into drug candidates is a widely used strategy in medicinal chemistry to improve their metabolic stability and pharmacokinetic profiles. researchgate.net The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This increased stability can lead to a longer half-life and improved bioavailability of the drug.
While direct studies on the metabolic stability of this compound itself are limited, the impact of its core features can be inferred from derivative compounds. For example, modifications to drug candidates to improve metabolic stability are a key step in the drug discovery process. nih.gov The introduction of the trifluoromethyl group is known to have a major impact on the physical and chemical properties of a molecule, including its pharmacokinetics. researchgate.net Celecoxib derivatives have been developed that show a more favorable gastrointestinal side effect profile compared to the parent drug, which may be linked to altered metabolism and bioavailability. acs.org
Interaction with Molecular Targets
In many derivatives, such as those related to Celecoxib, the molecular targets are enzymes like cyclooxygenase (COX-1 and COX-2). nih.govmdpi.com However, research has shown that the biological effects are not always dependent on these targets; for instance, a trifluoromethyl analogue of Celecoxib was found to inhibit arthritis through a COX-2-independent mechanism by suppressing the activation of innate immune cells. nih.gov
Other potential molecular targets include DNA and various receptors. The planar aromatic structure of the aniline ring can facilitate intercalation with DNA, a mechanism of action proposed for certain quinazoline-based anticancer agents. nih.gov Furthermore, computational molecular docking studies on isoxazole derivatives containing a trifluoromethyl group have been used to predict and analyze their binding modes within the active sites of protein targets, supporting the role of the CF3 moiety in enhancing anticancer activity. rsc.org
Interaction with Enzymes and Receptors
Direct studies detailing the specific interactions of this compound with a wide range of enzymes and receptors are not extensively documented in publicly available literature. However, the bromo-trifluoromethyl-aniline scaffold is a key component in the synthesis of molecules designed to target specific enzymes.
For instance, the isomer 2-Bromo-5-(trifluoromethyl)aniline has been utilized in the synthesis of a series of inhibitors for the Hepatitis C virus (HCV) NS3 protease. sigmaaldrich.com The NS3 protease is a serine protease crucial for viral replication, and its inhibition is a key strategy in antiviral therapy. The aniline moiety in such inhibitors often serves as a core structure that can be modified to optimize binding to the enzyme's active site. The bromine atom can form halogen bonds, and the trifluoromethyl group can engage in hydrophobic interactions, both of which can enhance binding affinity and specificity to target proteins.
While not the specific subject compound, a structurally related molecule, 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline, is noted for its potential to interact with molecular targets like enzymes and receptors, leading to the inhibition or activation of specific biological pathways. This suggests that the combination of bromine and fluorinated alkyl groups on an aniline ring is a recognized strategy for creating bioactive compounds.
Interaction with DNA
There is limited direct evidence in the reviewed scientific literature of this compound itself intercalating with or binding to DNA. Its primary role in medicinal chemistry is typically as a precursor for more complex molecules. For a related compound, 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline, the possibility of interaction with DNA has been mentioned as a potential mechanism of action in biological systems, though this is a general consideration for bioactive molecules rather than a specific finding for this compound.
Potential as Viral Protease Inhibitors
The development of viral protease inhibitors is a cornerstone of modern antiviral therapy, targeting viruses such as HIV, Hepatitis C, and SARS-CoV-2. nih.govnih.gov These inhibitors function by blocking the action of proteases, enzymes that are essential for cleaving viral polyproteins into their functional components, thus halting the viral life cycle. nih.govnih.gov
The structural motif of this compound is relevant in this context. As previously mentioned, its isomer, 2-Bromo-5-(trifluoromethyl)aniline, was used in the synthesis and biochemical evaluation of a series of inhibitors against the HCV NS3 protease. sigmaaldrich.com This demonstrates the utility of the trifluoromethyl-substituted bromoaniline core in designing molecules that can fit into the active sites of viral proteases.
In the context of the COVID-19 pandemic, research into inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro) has accelerated. nih.govutmb.edu While this compound itself has not been identified as a direct inhibitor, its structural features are pertinent. The design of Mpro inhibitors often involves creating molecules that can form specific interactions within the enzyme's binding pocket. The lipophilic and electron-withdrawing nature of the trifluoromethyl group, combined with the potential for halogen bonding from the bromine atom, makes this aniline derivative a valuable starting material for synthesizing more elaborate drug candidates.
Structure-Activity Relationship (SAR) in Medicinal Contexts
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For aniline derivatives, the nature and position of substituents on the aromatic ring are critical determinants of their pharmacological profiles.
Impact of Halogenation and Trifluoromethylation on Biological Activity
The introduction of halogen atoms and trifluoromethyl (CF3) groups into organic molecules is a common strategy in drug design to modulate a compound's physicochemical and biological properties.
Trifluoromethylation (CF3 Group): The trifluoromethyl group is a potent electron-withdrawing group and is highly lipophilic. Its inclusion can have several beneficial effects:
Increased Metabolic Stability: The C-F bond is very strong, making the CF3 group resistant to metabolic degradation (e.g., by cytochrome P450 enzymes), which can increase the half-life of a drug.
Enhanced Lipophilicity: The CF3 group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes and reach its intracellular target.
Improved Binding Affinity: The CF3 group can fit into hydrophobic pockets within a protein's active site, contributing to stronger binding. Its strong dipole moment can also lead to favorable electrostatic interactions.
Comparison with Structurally Similar Compounds for Pharmacological Insights
Comparing the properties and applications of this compound with its isomers provides valuable SAR insights. The relative positions of the bromo, trifluoromethyl, and amino groups on the benzene (B151609) ring can lead to significant differences in reactivity and biological application.
| Compound Name | CAS Number | Molecular Formula | Key Distinctions & Applications |
| This compound | 57946-63-1 | C₇H₅BrF₃N | Subject of this article; used as a chemical intermediate. avantorsciences.com |
| 4-Bromo-2-(trifluoromethyl)aniline | 445-02-3 | C₇H₅BrF₃N | Isomer used in the synthesis of other substituted benzenes. sigmaaldrich.com |
| 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 | C₇H₅BrF₃N | Isomer used to synthesize inhibitors of Hepatitis C virus (HCV) NS3 protease. sigmaaldrich.com |
| 4-Bromo-3-(trifluoromethyl)aniline | 393-36-2 | C₇H₅BrF₃N | An S1P1 receptor agonist was synthesized using this isomer. avantorsciences.com |
| 3-Bromo-5-(trifluoromethyl)aniline | 54962-75-3 | C₇H₅BrF₃N | A commercially available building block. bldpharm.com |
| 2-Bromo-4-(trifluoromethoxy)aniline | 175278-17-8 | C₇H₅BrF₃NO | A structural analog where a trifluoromethoxy group replaces the trifluoromethyl group, altering electronic effects and lipophilicity. sigmaaldrich.com |
This comparison highlights that even subtle changes in substituent positioning lead to distinct applications in medicinal chemistry, from building blocks for agrochemicals to key intermediates for potent enzyme inhibitors and receptor modulators. The specific arrangement in this compound makes it suitable for its own unique synthetic routes, distinct from those of its isomers.
Pharmacokinetic and Pharmacodynamic Considerations
Detailed pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) data for this compound are not available in the public domain. Such studies, including absorption, distribution, metabolism, and excretion (ADME), are typically performed on late-stage drug candidates rather than on chemical intermediates.
However, some general predictions can be made based on its structure:
Absorption and Distribution: The presence of both a bromine atom and a trifluoromethyl group would likely render the molecule significantly lipophilic. This could facilitate absorption across biological membranes, but its low solubility in water might also present challenges.
Metabolism: The aniline amino group is a common site for metabolic reactions, such as N-acetylation or N-oxidation. The aromatic ring could potentially undergo hydroxylation, although the strong electron-withdrawing effects of the CF3 group and the presence of the bromine atom might hinder this process. The trifluoromethyl group itself is generally very resistant to metabolic breakdown.
Pharmacodynamics: As this compound is primarily used as a synthetic intermediate, it is not expected to have a defined pharmacodynamic profile of its own. Its utility lies in providing a structural foundation for larger, more complex molecules that are designed for specific biological targets. The ultimate pharmacodynamic effect of a final drug product derived from this compound would depend entirely on the other chemical moieties added and the final three-dimensional structure of the molecule.
Advanced Research Perspectives and Future Directions
Emerging Applications in Niche Fields
While 2-Bromo-4-(trifluoromethyl)aniline is established in the synthesis of certain bioactive molecules, ongoing research is exploring its potential in more specialized areas. The presence of both bromine and trifluoromethyl substituents on the aniline (B41778) ring creates a unique electronic and steric environment, opening doors to novel applications.
One emerging area is in the development of new materials. The functionalization of polyaniline (PANI), a conductive polymer, with various substituents can enhance its properties, such as solubility, while retaining its electrical conductivity. rsc.org The incorporation of fluorinated groups, like the trifluoromethyl group in this compound, can impart specific properties to polymers, suggesting potential applications in advanced electronics and sensor technology. rsc.org
Furthermore, halogenated anilines are being investigated as natural products from marine organisms, indicating potential biocompatibility and novel biological activities that are yet to be fully explored. rsc.org The unique substitution pattern of this compound could lead to the discovery of new pharmacophores with applications in medicinal chemistry beyond its current uses.
Sustainable Synthesis and Green Chemistry Innovations
The traditional synthesis of halogenated anilines often involves methods that raise environmental concerns, such as the use of hazardous reagents and the generation of significant waste. beilstein-journals.org Consequently, a major focus of current research is the development of sustainable and green synthetic routes.
Innovations in this area include mechanochemistry, which utilizes mechanical force to drive chemical reactions, often in the absence of bulk solvents. beilstein-journals.org Automated grinding techniques have shown promise for the halogenation of anilines using N-halosuccinimides, offering a more environmentally friendly alternative to classical methods. beilstein-journals.org This approach is characterized by short reaction times, high atom economy, and mild reaction conditions. beilstein-journals.org
Another green chemistry approach is the use of microwave-assisted synthesis. This method can significantly reduce reaction times and eliminate the need for organic solvents and transition metal catalysts in the synthesis of anilines from aryl halides. researchgate.net Such advancements are crucial for the large-scale, eco-friendly production of compounds like this compound. Additionally, research into the hydrodehalogenation of halogenated anilines using reagents like AlNi alloy in aqueous alkaline solutions presents a method for the removal of halogen atoms when they are no longer needed in a synthetic sequence, contributing to cleaner chemical processes. researchgate.net
Advanced Computational Modeling for Discovery and Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the properties and reactivity of molecules like this compound. tandfonline.comresearchgate.net DFT studies allow researchers to investigate the structural and electronic properties of halogenated anilines, providing insights into their conformational preferences and the effects of substituents on their chemical behavior. researchgate.net
These computational models can predict various molecular properties, including inversion barriers and vibrational frequencies, which are crucial for characterizing the molecule and predicting its reactivity. researchgate.net For instance, DFT calculations can elucidate how the number and position of halogen substituents influence the electronic structure and reactivity of the aniline ring. researchgate.net Furthermore, computational studies are used to model the adsorption of halogenated anilines onto nanomaterials, which is relevant for developing new sensors and catalytic systems. tandfonline.com By predicting properties such as binding energies and electronic changes upon adsorption, these models can guide the design of novel materials with specific functionalities. tandfonline.com
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Furthermore, ML models are being developed to predict various molecular properties, a field known as Quantitative Structure-Property Relationship (QSPR) modeling. researchgate.netnih.gov These models can predict properties like aniline point temperature from the molecular structure, which can be valuable for process design and optimization. researchgate.net As AI and ML tools become more sophisticated, they will play an increasingly important role in the discovery of new applications for existing compounds and the design of novel molecules with desired properties. nih.govupf.edu
Future Challenges and Opportunities in the Field of Halogenated Anilines
The field of halogenated anilines, including this compound, faces both challenges and significant opportunities for future development. A primary challenge lies in developing highly selective and sustainable synthetic methods. nih.govuantwerpen.be While progress has been made in green chemistry, achieving perfect regioselectivity in the halogenation and functionalization of anilines remains a key area of research. beilstein-journals.orgnih.gov
Opportunities abound in the exploration of new applications for these versatile compounds. The unique properties imparted by halogen and trifluoromethyl substituents make them attractive candidates for the development of new pharmaceuticals, agrochemicals, and advanced materials. datainsightsmarket.comdataintelo.com The growing demand for novel drugs to treat chronic diseases and the need for more effective agricultural solutions will continue to drive research in this area. datainsightsmarket.comdataintelo.com
Q & A
Q. What are the key synthetic routes for derivatizing 2-Bromo-4-(trifluoromethyl)aniline into nitro-substituted analogs?
- Methodological Answer : Nitration of this compound is achieved using concentrated HNO₃ and H₂SO₄ under controlled temperatures (<10°C) to prevent over-nitration. The reaction proceeds via electrophilic aromatic substitution, introducing a nitro group at the 6-position to yield 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. Key parameters include:
- Reagents : HNO₃ (nitrating agent), H₂SO₄ (acid catalyst).
- Conditions : Low temperature (<10°C), gradual reagent addition.
- Side Reactions : Over-nitration or decomposition at higher temperatures.
Post-reaction purification via column chromatography or recrystallization ensures product purity .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity (e.g., trifluoromethyl resonance at ~110–120 ppm in ¹⁹F NMR).
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the aniline group).
- Mass Spectrometry : Determines molecular weight and fragmentation patterns.
- DFT Calculations : Predicts vibrational modes, HOMO-LUMO gaps, and hyperpolarizability for electronic property analysis, validated against experimental data .
Advanced Research Questions
Q. How do structural modifications to this compound influence its bioactivity?
- Methodological Answer : Substituents like perfluoropropyl or ethoxy groups enhance insecticidal activity. For example:
-
Derivative : Ethyl N-(3-((2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)-N-(4-cyanobenzoyl)glycinate.
-
Bioactivity : Exhibits 100% mortality against Plutella xylostella at 0.1 mg/L (LC₅₀ = 0.286 mg/L), comparable to commercial insecticides.
-
Key Modifications : Introduction of electron-withdrawing groups (e.g., trifluoromethyl) increases binding affinity to insecticidal targets .
Table 1: Structure-Activity Relationships (SAR) of Derivatives
Derivative Structure Bioactivity (LC₅₀, mg/L) Target Organism Perfluoropropyl-substituted analog 0.286 Plutella xylostella Ethoxy-modified analog 0.0218 Spodoptera frugiperda
Q. What computational methods predict the electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates:
- HOMO-LUMO Gaps : Correlates with chemical reactivity (e.g., smaller gaps indicate higher reactivity).
- Electrostatic Potential Maps : Visualizes charge distribution for nucleophilic/electrophilic sites.
- Hyperpolarizability : Predicts nonlinear optical properties for material science applications.
Validation against experimental UV-Vis and IR data ensures accuracy .
Q. What challenges arise in optimizing reaction conditions for synthesizing this compound-based compounds?
- Methodological Answer :
- Temperature Sensitivity : Exothermic nitration requires strict temperature control (<10°C) to avoid side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates.
- Purification : Chromatography separates isomers (e.g., para vs. ortho products).
- Yield Optimization : Scalability issues due to steric hindrance from bulky substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
